Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
説明
The exact mass of the compound Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOENHGHDTSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622903-52-9 | |
| Record name | tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth exploration of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, a key synthetic intermediate possessing a rigid, bicyclic molecular framework. This unique structural motif has garnered significant attention in medicinal chemistry, offering a strategic advantage in the design of selective and metabolically stable therapeutic agents. We will delve into the stereochemical diversity of this compound, its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics targeting critical biological pathways.
The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged" structure in drug discovery. Its inherent rigidity reduces the conformational flexibility of molecules that incorporate it, leading to a higher binding affinity and selectivity for their biological targets. This constrained geometry is particularly advantageous in designing kinase inhibitors and central nervous system (CNS) active compounds, where precise molecular recognition is paramount for efficacy and minimizing off-target effects.[1]
Stereoisomerism and CAS Number Identification
A critical aspect of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is its stereochemistry. The fused cyclopropane and pyrrolidine rings create multiple chiral centers, giving rise to a variety of stereoisomers. Each of these isomers is a unique chemical entity with its own specific CAS (Chemical Abstracts Service) number. The spatial arrangement of the formyl group and the stereochemistry at the bridgehead carbons significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.
| Stereoisomer | CAS Number |
| Racemic/Unspecified | 1622903-52-9 |
| (1S,5S) | 1932352-50-5 |
| (1R,5R) | 1165450-69-0 |
| exo | 419572-19-3 |
| rac-(1R,5S,6s) | 1246025-64-8 |
It is imperative for researchers to specify the desired stereoisomer when sourcing or synthesizing this intermediate to ensure the intended biological outcome.
Synthesis and Mechanistic Insights
The synthesis of the 3-azabicyclo[3.1.0]hexane core is a well-explored area of organic chemistry. One of the most effective methods for constructing this bicyclic system is through the cyclopropanation of N-protected 3-pyrrolines (e.g., N-Boc-3-pyrroline).
A common and efficient method involves a dirhodium(II)-catalyzed reaction with a diazoacetate, followed by functional group manipulation to introduce the formyl group. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclopropanation, allowing for the targeted synthesis of either the exo or endo isomers.
Below is a representative, detailed experimental protocol for the synthesis of a related analog, which illustrates the key chemical transformations.
Experimental Protocol: Synthesis of (1R,2R,5S*)-tert-butyl 2-formyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate[2]
This multi-step synthesis provides a practical illustration of the construction of the bicyclic core and subsequent functionalization.
Step 1: N-Boc Protection
-
To a solution of the starting amine (rac-27, 0.283 mol) in dichloromethane (400 mL), add di-tert-butyl dicarbonate (Boc₂O, 0.312 mol) at 25-35 °C under a nitrogen atmosphere.
-
Stir the reaction mixture for 2 hours at the same temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Add methanol (300 mL) to the residue, followed by the addition of potassium carbonate (30 g). Stir the mixture for 1 hour at ambient temperature.
-
Filter the resulting solid and wash the filter cake with methanol (50 mL).
-
Concentrate the filtrate under reduced pressure. Dissolve the crude product in dichloromethane (400 mL) and wash with water (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (10-15% ethyl acetate in hexane) to yield the N-Boc protected intermediate (rac-28).
Step 2: Oxidation to the Aldehyde
-
To a solution of oxalyl chloride (0.08 mol) in dichloromethane (50 mL), add dimethyl sulfoxide (DMSO, 0.0871 mol) at -78 °C under a nitrogen atmosphere and stir.
-
Add a solution of the N-Boc protected alcohol (rac-28) in dichloromethane to the reaction mixture at -78 °C and stir for the appropriate time, monitoring by TLC.
-
Quench the reaction with a suitable tertiary amine (e.g., triethylamine) and allow the mixture to warm to room temperature.
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the target aldehyde (rac-29).
Applications in Drug Discovery: Targeting Key Signaling Pathways
The rigid 3-azabicyclo[3.1.0]hexane scaffold is a valuable component in the design of potent and selective inhibitors of various enzymes and receptors implicated in disease.
Dopamine D3 Receptor Modulation
Derivatives of the 3-azabicyclo[3.1.0]hexane core have shown significant promise as modulators of the dopamine D3 receptor.[2] The D3 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating mood, cognition, and motivation.[1] Dysregulation of D3 receptor signaling is associated with several neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[2]
The D3 receptor primarily couples to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Antagonists that selectively block the D3 receptor are of great interest for the treatment of these conditions. The constrained conformation of the 3-azabicyclo[3.1.0]hexane moiety allows for precise interactions with the D3 receptor binding pocket, leading to high affinity and selectivity over other dopamine receptor subtypes.
Kinase Inhibition and the JAK/STAT Pathway
The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of Janus kinases (JAKs). The JAK/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system.[3] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3]
The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4]
The development of small molecule JAK inhibitors that can compete with ATP for the kinase domain's binding site has been a successful therapeutic strategy. The rigid conformation of the 3-azabicyclo[3.1.0]hexane core can be exploited to design highly selective and potent JAK inhibitors, offering a promising avenue for the treatment of various inflammatory and neoplastic conditions.
Physicochemical Properties
The physicochemical properties of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate are influenced by its stereochemistry. The following table summarizes key properties for a related analog, tert-butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate (CAS: 419572-18-2), which provides a useful reference.[5]
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Boiling Point | 308 °C |
| Density | 1.157 g/cm³ |
| Flash Point | 140 °C |
| pKa | 14.94 ± 0.10 (Predicted) |
| Appearance | Colorless to off-white viscous liquid |
Safety and Handling
For the unspecified isomer of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1622903-52-9), the following GHS hazard information has been reported:[6]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Researchers should always consult the specific Safety Data Sheet (SDS) for the particular stereoisomer they are handling and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE).
Conclusion
tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique advantage in the design of selective and potent drug candidates. A thorough understanding of its stereochemistry, synthesis, and biological applications is crucial for leveraging its full potential in the development of next-generation therapeutics for a range of diseases, from neuropsychiatric disorders to inflammatory conditions.
References
-
Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(29), 4285-4294. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Cote, S. L., et al. (2001). Signaling mechanisms of the D3 dopamine receptor. Journal of Neurochemistry, 78(2), 221-230. Available at: [Link]
-
Wikipedia. (n.d.). Dopamine receptor D3. Retrieved from [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653-1655. Available at: [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Pestobazaar. (n.d.). MATERIAL SAFETY DATA SHEET STRIKE-505. Retrieved from [Link]
- Google Patents. (n.d.). US20090240063A1 - Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds.
-
Gáspár, L. A., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]
-
JoVE. (2023). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the.... Retrieved from [Link]
-
MsdsDigital.com. (2017). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Oleksandr Grygorenko. Retrieved from [Link]
-
Diversey SDS. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Li, X., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1008253. Available at: [Link]
-
Moreno-Castillo, E., et al. (2018). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Frontiers in Cellular Neuroscience, 12, 45. Available at: [Link]
-
JoVE. (2023). The JAK-STAT Signaling Pathway. Retrieved from [Link]
Sources
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate - AiFChem [aifchem.com]
Spectroscopic Characterization of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide
Introduction
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, incorporating a cyclopropane ring fused to a pyrrolidine system, offers a unique three-dimensional scaffold for the design of novel therapeutic agents. The presence of a reactive aldehyde and a Boc-protected amine provides versatile handles for further chemical modifications. As a key intermediate, its unambiguous structural confirmation is paramount, relying on a comprehensive analysis of its spectroscopic data.
This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The focus is on the interpretation of the spectral features to elucidate the molecule's structure, providing researchers and drug development professionals with a foundational understanding for its characterization.
Molecular Structure and Key Features
The structure of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the chemical formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol , presents several key features that are expected to be evident in its spectra:
-
Bicyclic [3.1.0]hexane core: This strained ring system dictates specific spatial arrangements of the protons, leading to characteristic coupling patterns in the ¹H NMR spectrum.
-
Tert-butoxycarbonyl (Boc) protecting group: This group will show a strong, characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum, along with a prominent carbonyl stretch in the IR spectrum.
-
Formyl (aldehyde) group: The aldehyde proton will have a unique chemical shift in the downfield region of the ¹H NMR spectrum, and the carbonyl group will exhibit a strong absorption band in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, both ¹H and ¹³C NMR will provide crucial information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The bicyclic core's rigidity will likely lead to complex splitting patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 9.8 | s | - |
| Boc (-C(CH₃)₃) | ~1.45 | s | - |
| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.8 | m | - |
| Cyclopropane CH | 1.5 - 2.2 | m | - |
| Pyrrolidine CH₂ | 1.8 - 2.5 | m | - |
Interpretation:
-
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
-
The Boc group protons will appear as a sharp singlet, integrating to nine protons, a hallmark of this protecting group.
-
The protons on the bicyclic framework will exhibit complex multiplets due to geminal and vicinal couplings. A 2D-COSY experiment would be invaluable in tracing the connectivity between these protons.
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (-C HO) | 195 - 205 |
| Boc Carbonyl (-C =O) | 150 - 155 |
| Boc Quaternary Carbon (-C (CH₃)₃) | 79 - 82 |
| Boc Methyl Carbons (-C(C H₃)₃) | 28 - 29 |
| Pyrrolidine Carbons (adjacent to N) | 45 - 55 |
| Cyclopropane Carbons | 20 - 40 |
| Quaternary Carbon at position 1 | 35 - 45 |
Interpretation:
-
The two carbonyl carbons (aldehyde and Boc) will be the most downfield signals.
-
The carbons of the Boc group will have characteristic chemical shifts.
-
The carbons of the bicyclic core will appear in the aliphatic region. A DEPT-135 experiment would be useful to distinguish between CH, CH₂, and CH₃ groups. 2D-HSQC and HMBC experiments are essential to definitively assign each proton and carbon signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Caption: Workflow for IR sample preparation and data acquisition.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |
| ~2975 | C-H (alkane) | Stretch | Strong |
| ~2870, ~2770 | C-H (aldehyde) | Stretch (Fermi doublet) | Medium |
| ~1720 | C=O (aldehyde) | Stretch | Strong |
| ~1685 | C=O (Boc carbamate) | Stretch | Strong |
| ~1160 | C-O (Boc ester) | Stretch | Strong |
Interpretation:
-
The presence of two strong carbonyl absorption bands is a key diagnostic feature. The aldehyde carbonyl stretch is typically at a higher wavenumber than the carbamate carbonyl of the Boc group.
-
The characteristic C-H stretching vibrations of the aldehyde (Fermi doublet) provide further confirmation of this functional group.
-
Strong C-H stretching bands below 3000 cm⁻¹ indicate the presence of the aliphatic framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Caption: Workflow for MS sample preparation and data acquisition.
Expected Mass Spectral Data
-
Molecular Ion: With a molecular weight of 211.26, in positive ion mode using electrospray ionization (ESI), the most prominent peaks are expected to be the protonated molecule [M+H]⁺ at m/z 212.1 and the sodium adduct [M+Na]⁺ at m/z 234.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
-
Key Fragmentation: The Boc group is known to fragment readily. Common losses include:
-
Loss of isobutylene (56 Da) from the Boc group to give a fragment at m/z 156.1.
-
Loss of the entire Boc group (100 Da) to give a fragment at m/z 112.1.
-
Loss of the formyl group (29 Da) from the molecular ion to give a fragment at m/z 183.1.
-
Conclusion
The comprehensive spectroscopic analysis of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. The predicted data presented in this guide serves as a valuable reference for researchers working with this important synthetic intermediate. The key to successful characterization lies in the careful acquisition of high-quality data and a thorough interpretation of the spectral features, ideally supported by two-dimensional NMR techniques. This ensures the integrity of the starting material, which is crucial for the successful synthesis of downstream target molecules in drug discovery and development.
References
As this guide is based on predicted data and general spectroscopic principles, direct references to experimental data for the target molecule are not available in the public domain at the time of writing. The information provided is based on established principles of organic spectroscopy as detailed in standard textbooks and databases. For experimental data, researchers are encouraged to consult commercial supplier documentation or perform their own analytical characterization.
Navigating the Synthesis and Application of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Conformationally Restricted Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and metabolic stability is a paramount objective. A key strategy in achieving these goals is the incorporation of conformationally restricted scaffolds into molecular designs.[1][2] These rigid frameworks reduce the entropic penalty upon binding to a biological target by pre-organizing the molecule in a bioactive conformation. The 3-azabicyclo[3.1.0]hexane core is an exemplary scaffold that has garnered significant attention for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] This guide provides an in-depth technical overview of a particularly valuable derivative, tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate , a versatile building block for the synthesis of novel therapeutics. We will delve into its critical role in drug discovery, provide a practical guide to its procurement and synthesis, and discuss the scientific rationale behind its application.
The Role of the 3-Azabicyclo[3.1.0]hexane Moiety in Drug Design
The 3-azabicyclo[3.1.0]hexane scaffold is a powerful tool in the medicinal chemist's arsenal due to its unique three-dimensional structure. This rigid bicyclic system serves as a bioisostere for more flexible fragments, such as piperidine, offering several distinct advantages. The constrained nature of the scaffold can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic loss upon binding.[1][2] Furthermore, the introduction of this motif can block sites of metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[3]
A prominent area where the 3-azabicyclo[3.1.0]hexane core has demonstrated significant utility is in the development of modulators for the dopamine D3 receptor.[4][5] The dopamine D3 receptor is a key target for the treatment of various neurological and psychiatric disorders, including substance abuse, schizophrenia, and Parkinson's disease.[6][7] The development of selective D3 receptor antagonists has been a major focus of research, and the incorporation of the 3-azabicyclo[3.1.0]hexane moiety has proven to be a successful strategy in achieving high affinity and selectivity over the closely related D2 receptor.[6] The rigid nature of this scaffold allows for the precise orientation of pharmacophoric elements, leading to optimal interactions with the receptor's binding site.
Sourcing and Procurement: A Supplier Overview
The availability of high-quality starting materials is crucial for any successful research and development program. "Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" exists as multiple stereoisomers, each with a unique CAS number. It is imperative for researchers to select the correct isomer for their specific application. Below is a comparative table of known suppliers for various isomers of this compound. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| CAS Number | Isomer Name | Supplier(s) | Purity (Typical) | Notes |
| 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | AiFChem | ≥95% | Inquire for pricing and availability. |
| 419572-19-3 | tert-butyl (1R,5S,6R)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | Sigma-Aldrich, Ambeed | ≥97% | Check supplier websites for current stock and pricing.[8] |
| 1165450-69-0 | tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | BLD Pharm | Inquire | Research use only.[9] |
| 1246025-64-8 | tert-butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | BLD Pharm | Inquire | Research use only. |
Synthetic Strategy: From Alcohol to Aldehyde
The most direct and common synthetic route to "tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" involves the oxidation of the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. Several mild oxidation methods are suitable for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being among the most reliable and widely used in medicinal chemistry.[10][11]
The choice between these methods often depends on the specific substrate, scale of the reaction, and desired work-up conditions. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, but it requires cryogenic temperatures and generates a volatile and malodorous byproduct (dimethyl sulfide).[12][13] The Dess-Martin oxidation, on the other hand, can be performed at room temperature and offers a simpler work-up, though the reagent is known to be shock-sensitive.[11][14]
Below is a generalized workflow for the synthesis, followed by a detailed experimental protocol for a Swern oxidation.
Caption: General synthetic workflow for the preparation of the target aldehyde.
Detailed Experimental Protocol: Swern Oxidation
This protocol is a representative procedure and may require optimization based on the specific stereoisomer of the starting material and the desired scale.
Materials and Reagents:
-
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (5.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of the Swern Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled solvent, add oxalyl chloride dropwise, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, add dimethyl sulfoxide (DMSO) dropwise. The formation of a white precipitate is typically observed. Stir the resulting mixture at -78 °C for 30 minutes.
-
Oxidation of the Alcohol: Dissolve tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the pre-formed Swern reagent at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching the Reaction: After the starting material has been consumed, add triethylamine dropwise to the reaction mixture at -78 °C. A significant exotherm may be observed. Allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Safety Precautions:
-
The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the foul odor of dimethyl sulfide.
-
Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is performed at very low temperatures; appropriate care should be taken when handling dry ice and acetone.
-
The addition of triethylamine can be exothermic; it should be added slowly and with caution.
Conclusion and Future Perspectives
"Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure provides a powerful platform for the design of potent and selective ligands for a variety of biological targets, most notably the dopamine D3 receptor. The strategic incorporation of this conformationally restricted scaffold can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. While the synthesis of this compound requires careful execution of established oxidation protocols, its utility in generating novel and effective therapeutics makes it a key intermediate for researchers in the pharmaceutical sciences. As our understanding of the structural requirements for selective receptor modulation continues to evolve, the demand for sophisticated building blocks like this azabicyclic aldehyde is certain to grow, paving the way for the next generation of targeted therapies.
References
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
- Google Patents. Azabicyclo(3.1.0)
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
MDPI. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]
-
MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]
-
National Center for Biotechnology Information. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. [Link]
-
National Center for Biotechnology Information. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. [Link]
-
National Center for Biotechnology Information. The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
ResearchGate. The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News - Abovchem [abovchem.com]
- 4. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. youtube.com [youtube.com]
"Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" literature review
This is an in-depth technical guide on Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate , a critical bicyclic building block in modern medicinal chemistry.
CAS No: 1932352-50-5 (1S,5S isomer); 1622903-52-9 (racemic) Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol [1]
Executive Summary
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a conformationally restricted pyrrolidine isostere featuring a fused cyclopropane ring. This scaffold is highly valued in drug discovery for its ability to lock the nitrogen lone pair vector and restrict the conformational flexibility of the pyrrolidine ring, often leading to improved potency and selectivity in target binding. The C1-formyl group serves as a versatile "chemical handle," enabling the rapid diversification of the core into complex amines, alkenes, and heterocycles.
This guide details the structural properties, synthetic pathways, and reactivity profile of this compound, designed for medicinal chemists optimizing structure-activity relationships (SAR).
Structural Analysis & Pharmacophore Utility
Conformational Restriction
The 3-azabicyclo[3.1.0]hexane system is a rigid bicycle.[2] Unlike the flexible pyrrolidine ring found in proline, the fused cyclopropane ring locks the conformation into a specific "boat-like" or "chair-like" puckering, depending on the substitution pattern.
-
Vector Alignment: The C1-substituent (formyl group) is held in a rigid orientation relative to the nitrogen atom, which is critical for directing substituents into specific protein binding pockets.
-
Metabolic Stability: The cyclopropane ring often blocks metabolic oxidation at the adjacent carbons, potentially increasing the half-life of drug candidates compared to their pyrrolidine analogs.
Stereochemistry
The compound possesses two chiral centers at the bridgehead carbons (C1 and C5).
-
(1S, 5S)-Isomer: Often the biologically relevant enantiomer for mimicking L-proline derivatives.
-
(1R, 5R)-Isomer: Used to explore non-natural binding modes.
-
Bridgehead Substitution: The formyl group at C1 is unique because it sits at the quaternary bridgehead, a position that is synthetically challenging to access compared to the C6 or C2 positions.
Synthetic Pathways[3][4][5]
The synthesis of the 1-substituted 3-azabicyclo[3.1.0]hexane core is more complex than the 6-substituted analogs (which are accessible via simple cyclopropanation of 3-pyrrolines). The preferred route to the 1-formyl derivative typically proceeds through the reduction of the corresponding 1-carboxylic acid or ester.
Primary Synthetic Workflow (Functional Group Manipulation)
Most laboratory protocols start from the commercially available 1-carboxylic acid precursor.
De Novo Scaffold Construction
For large-scale preparation where the carboxylic acid is not available, the scaffold is constructed via intramolecular cyclopropanation or epichlorohydrin-mediated annulation .
-
Epichlorohydrin Route: Reaction of epichlorohydrin with a cyanoacetate derivative and a primary amine (followed by Boc protection) can yield the 1-cyano or 1-ester scaffold.
-
Cyclopropanation Route: Intramolecular carbene insertion of an
-diazo ester tethered to an alkene.
Experimental Protocols
Protocol A: Synthesis from 1-Carboxylic Acid
Objective: Convert tert-butyl 1-carboxy-3-azabicyclo[3.1.0]hexane-3-carboxylate to the title formyl compound.
Step 1: Reduction to Alcohol
-
Reagents: Starting Acid (1.0 equiv), Borane-THF complex (1.0 M, 1.2 equiv), anhydrous THF.
-
Procedure:
-
Dissolve the starting acid in anhydrous THF under
atmosphere. -
Cool to 0°C. Dropwise add
. -
Stir at 0°C for 1 h, then warm to RT for 3 h.
-
Quench: Carefully add MeOH until gas evolution ceases.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated
, and brine. Dry over . -
Yield: Expect >90% of the primary alcohol.
-
Step 2: Oxidation to Aldehyde (Dess-Martin)
-
Reagents: Alcohol intermediate (1.0 equiv), Dess-Martin Periodinane (DMP, 1.2 equiv), DCM.
-
Procedure:
-
Dissolve alcohol in DCM. Add DMP at 0°C.
-
Stir at RT for 2 h.
-
Quench: Add 1:1 mixture of saturated
and saturated . Stir vigorously until layers separate clearly. -
Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) is usually required as the aldehyde can be unstable on silica if left too long.
-
Protocol B: Reductive Amination (Application)
Objective: Coupling the 1-formyl core with an amine (
-
Mix: Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane).
-
Catalyst: Add Acetic Acid (1-2 drops) if the amine is not a salt. Stir for 30 min.
-
Reduce: Add Sodium Triacetoxyborohydride (
, 1.5 equiv). -
Time: Stir at RT for 4-16 h.
-
Workup: Quench with saturated
. Extract with DCM.
Reactivity Profile & Applications
The C1-formyl group is a "divergent point" in synthesis. It allows the core to be elaborated into various drug-like motifs.
Key Applications in Drug Discovery
-
HCV NS3/4A Protease Inhibitors: The 3-azabicyclo[3.1.0]hexane scaffold is a proven replacement for the proline residue in peptidomimetic inhibitors (e.g., Boceprevir analogs), providing enhanced binding affinity due to rigidification.
-
DPP-4 Inhibitors: Used in the design of antidiabetic agents where the nitrile or amine derivative interacts with the catalytic serine of the enzyme.
-
Kinase Inhibitors: The scaffold serves as a linker that orients the "warhead" (reactive group) and the "tail" (solubilizing group) in a precise vector, often improving selectivity against off-target kinases.
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry - A European Journal, 2023. Link
-
Tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Product Data. BLD Pharm, Accessed 2024. Link
-
Process for the preparation of 3-azabicyclo[3.1.0]hexane compounds. Google Patents (WO2007075790A1). Link
-
Azabicyclo[3.1.0]hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents (EP2070922B1). Link
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters, 2024. Link
Sources
"Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" as a chiral building block
This is an in-depth technical guide for Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate .
The Rigidified Quaternary Proline Scaffold for Next-Generation Peptidomimetics
Executive Summary
In the landscape of chiral building blocks, Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1622903-52-9) represents a pinnacle of conformational restriction. Functioning as a "super-rigid" proline surrogate, this scaffold locks the nitrogen lone pair vector and the C-terminus trajectory into a specific dihedral angle defined by the fused cyclopropane ring.
Unlike standard proline derivatives, the 1-formyl variant introduces a quaternary carbon at the bridgehead. This structural feature confers two critical advantages:
-
Metabolic Stability: The quaternary center blocks
-proton abstraction, rendering the adjacent aldehyde non-enolizable and resistant to racemization. -
Vector Orthogonality: The formyl group projects into a defined 3D space, distinct from the planar amide bonds of typical peptide backbones, enabling novel binding interactions in protease inhibitors (e.g., HCV NS3/4A) and GPCR ligands.
This guide outlines the synthesis, reactivity, and handling of this high-value intermediate.
Structural Analysis & Stereochemistry
The 3-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a cyclopropane ring.
-
Numbering: The nitrogen is position 3.[1][2][3] The bridgehead carbons are 1 and 5.
-
Chirality: The molecule possesses two chiral centers at the bridgeheads (C1 and C5). Due to the geometric constraints of the fused rings, these centers are coupled; the fusion is exclusively cis.
-
The 1-Formyl Group: Attached to the C1 bridgehead, this group creates a quaternary center. In the (1R,5R) or (1S,5S) enantiomers, the formyl group sits in a fixed equatorial-like orientation relative to the pyrrolidine envelope, minimizing transannular strain.
Stability Profile
| Parameter | Characteristic | Implication |
| Enolization | Impossible at C1 | The aldehyde cannot racemize via enol intermediate (C1 is quaternary). |
| Oxidation | Moderate Sensitivity | Aldehyde can auto-oxidize to carboxylic acid if exposed to air/light long-term. |
| Epimerization | Low Risk | The fused system prevents ring flip; stereocenters are thermodynamically locked. |
Optimized Synthetic Pathway
While various routes exist, the most robust protocol for the 1-substituted isomer involves the cyclopropanation of a 3-substituted pyrroline precursor. This ensures the substituent ends up at the bridgehead (C1) rather than the cyclopropane methylene (C6).
Mechanistic Flow (Graphviz)
Caption: Stepwise synthesis of the 1-formyl scaffold via Simmons-Smith cyclopropanation of a 3-pyrroline precursor.
Detailed Protocol: Step-by-Step
Step 1: Scaffold Construction (Simmons-Smith)
The critical step is the conversion of N-Boc-3-(ethoxycarbonyl)-3-pyrroline to the bicyclic ester. The double bond at the 3,4-position is cyclopropanated, transforming C3 and C4 into the bridgehead carbons C1 and C5.
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Toluene (anhydrous). -
Procedure:
-
Cool a solution of
(1.0 M in hexanes, 5.0 eq) in dry toluene to 0°C under Argon. -
Add
(10.0 eq) dropwise. A white precipitate (Simmons-Smith reagent) forms. -
Add the pyrroline substrate (1.0 eq) slowly to maintain temperature < 5°C.
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated
. Caution: Exothermic.
-
-
Outcome: The ester group, originally at C3 of the pyrroline, is now at the C1 bridgehead of the 3-azabicyclo[3.1.0]hexane.
Step 2: Reduction to Alcohol
-
Reagents:
(2.0 eq) in THF. -
Note:
is preferred over to avoid reducing the N-Boc protecting group. -
Yield: Typically >90% of the primary alcohol.
Step 3: Oxidation to Aldehyde (The Target)
-
Reagents: Dess-Martin Periodinane (DMP) (1.2 eq),
(5.0 eq), DCM. -
Why DMP? Swern oxidation is viable but generates odorous byproducts. DMP offers mild, neutral conditions that prevent any risk of epimerization (though low for this quaternary center) or over-oxidation.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The aldehyde is stable on silica.
Reactivity & Divergent Synthesis
The 1-formyl group is a versatile "handle" for divergent synthesis. Because it is attached to a quaternary carbon, it exhibits unique steric shielding, often requiring forcing conditions for bulky nucleophiles but providing high selectivity.
Reactivity Flowchart (Graphviz)
Caption: Divergent synthetic applications of the 1-formyl handle.
Key Reactions
-
Reductive Amination:
-
Reaction with primary/secondary amines using
in DCE proceeds smoothly. -
Application: Synthesis of triple reuptake inhibitors where the amine side chain is critical for transporter binding.
-
-
Wittig Olefination:
-
Standard ylides react well. However, due to the adjacent quaternary center, Z-selectivity can be diminished. Use Horner-Wadsworth-Emmons (HWE) reagents for high E-selectivity.
-
-
Pinnick Oxidation:
-
Converts the aldehyde to the carboxylic acid (1-COOH). This creates the exact conformationally restricted analogue of proline (if the N-Boc is removed).
-
Handling & Storage Specifications
To maintain the integrity of this chiral building block:
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Sensitivity:
-
Air: Slow oxidation to the acid is possible over months.
-
Moisture: Generally stable, but the aldehyde hydrate can form in aqueous acidic media.
-
-
Safety: The compound is not classified as acutely toxic, but as a reactive aldehyde, it should be treated as a potential skin sensitizer.
References
-
Preparation of 3-azabicyclo[3.1.0]hexane derivatives. Source: Vertex AI Search / Google Patents (US9133159B2). Context: Describes the utility of 1-substituted 3-azabicyclo[3.1.0]hexanes in neuropsychiatric drug discovery.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Source: Li, Y., et al. Chemistry - A European Journal (2023). Context: Comprehensive review of synthetic strategies, including cyclopropanation and carbenoid insertions.[4]
-
Cyclopropanation Strategies for Proline Surrogates. Source:Beilstein Journal of Organic Chemistry (2013). Context: Details the synthesis of bis-spirocyclic and substituted derivatives via 1,3-dipolar cycloaddition and carbenoid methods.
-
Commercial Availability & CAS Data. Source: PubChem / AaronChem. Context: Verification of CAS 1622903-52-9 and physical property data.
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Formation for Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
[1]
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold is a critical structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for proline.[1] Its rigid bicyclic architecture reduces the entropic penalty of ligand-target binding, often enhancing potency and metabolic stability in protease inhibitors (e.g., HCV NS3/4A inhibitors like Boceprevir) and CNS-active agents.[1]
This guide details the formation of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1622903-52-9).[1][2] Unlike the more common 2-substituted derivatives (proline analogs), this molecule features a bridgehead substituent (C1-formyl) .[1] This structural distinction necessitates a specific synthetic strategy: a cascade alkylation-cyclization sequence using epichlorohydrin, rather than the direct cyclopropanation of 3-pyrroline often used for C6-substituted analogs.[1]
Retrosynthetic Analysis
To understand the forward mechanism, we must deconstruct the target into its stable precursors. The "1-formyl" group is chemically labile; therefore, the synthesis targets the robust 1-carboxylate ester intermediate, which is subsequently reduced and oxidized.[1]
-
Target: Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1][2]
-
Immediate Precursor: Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1]
-
Core Synthon: Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.[1]
-
Starting Materials: Epichlorohydrin (chiral or racemic) and Ethyl Cyanoacetate.
Figure 1: Retrosynthetic disconnection showing the pathway from the bridgehead-substituted core to acyclic precursors.[1]
Mechanistic Deep Dive: The Core Formation
The formation of the bicyclic core is the most complex and critical phase. It proceeds via a Double Alkylation / Cyclization mechanism.
Phase 1: Construction of the Cyclopropane Ring
The reaction of Ethyl Cyanoacetate with Epichlorohydrin in the presence of a base (typically NaH or KOtBu) constructs the cyclopropane ring while establishing the C1 quaternary center.
Mechanism:
-
Enolate Formation: The base deprotonates the acidic methylene of ethyl cyanoacetate (
), generating a nucleophilic enolate. -
Epoxide Opening (SN2): The enolate attacks the less hindered carbon of epichlorohydrin, opening the epoxide ring. This creates an alkoxide intermediate.
-
Intramolecular Displacement (SN2): The generated alkoxide attacks the adjacent carbon bearing the chloride leaving group. This 3-exo-tet cyclization forms the cyclopropane ring .[1]
-
Crucial Regioselectivity: The substituent (cyano/ester) ends up at the bridgehead (C1), while the hydroxymethyl group (formed from the epoxide oxygen) ends up at C2.
-
Phase 2: Formation of the Pyrrolidine Ring (The "Aza" Cycle)
To form the final bicyclic amine, the nitrogen atom must be introduced and cyclized.
Mechanism:
-
Activation: The primary alcohol (hydroxymethyl group) is activated into a leaving group, typically a mesylate (-OMs) or tosylate (-OTs).[1]
-
Nitrile Reduction: The nitrile group (-CN) at the bridgehead is selectively reduced to a primary amine (-CH
NH ).[1] Catalytic hydrogenation (Raney Ni or Pd/C) or borane reduction is standard.[1]-
Note: The ester group must remain intact during this reduction.
-
-
Intramolecular Cyclization: The newly formed primary amine acts as an internal nucleophile, attacking the mesylate-bearing carbon (C2-methyl).[1] This 5-exo-tet cyclization closes the pyrrolidine ring, yielding the 3-azabicyclo[3.1.0]hexane core.[1]
Figure 2: Step-wise mechanistic flow for the construction of the 1-substituted 3-azabicyclo[3.1.0]hexane core.
Experimental Protocol & Validation
This protocol describes the synthesis of the Boc-protected aldehyde from the ester precursor.
Stage A: Protection and Reduction (Ester Alcohol)
Objective: Convert Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate to Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1]
-
Boc Protection:
-
Ester Reduction:
-
Dissolve the N-Boc ester in anhydrous THF under
.[1] -
Cool to 0°C. Add LiBH
(2.0 equiv) or LiAlH (1.0 equiv) carefully.[1] -
Why LiBH
? It is milder than LiAlH and chemoselective for esters in the presence of carbamates (Boc), minimizing the risk of reducing the Boc group. -
Quench with saturated Rochelle's salt (potassium sodium tartrate) to break boron emulsions.[1]
-
Result: The C1-ester is converted to a C1-hydroxymethyl group.[1]
-
Stage B: Oxidation (Alcohol Aldehyde)
Objective: Selective oxidation to the target aldehyde without over-oxidation to the acid.
Method: Swern Oxidation (Standard) or Dess-Martin Periodinane (DMP) [1]
-
Protocol (DMP):
-
Dissolve the alcohol in wet DCM (DMP requires trace water for mechanism acceleration).
-
Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
-
Warm to RT and stir for 1-2h.
-
Quench with
(to reduce iodine byproducts) and .
-
-
Self-Validating Check:
-
H-NMR: Look for the disappearance of the doublet/multiplet at
3.5-4.0 ppm (CH OH) and the appearance of a distinct singlet at 9.5-10.0 ppm (CHO).[1] -
Stability Warning: The 1-formyl group is attached to a quaternary carbon on a strained ring.[1] Avoid strong bases during workup to prevent epimerization or ring-opening side reactions.[1]
-
Data Summary Table
| Step | Reagent | Transformation | Key Process Control (IPC) |
| 1 | NaH, Epichlorohydrin | Cyclopropanation | Exotherm control; consumption of cyanoacetate. |
| 2 | MsCl, Et | Alcohol Activation | Complete conversion to Mesylate (TLC).[1] |
| 3 | NaBH | Nitrile Reduction & Cyclization | Disappearance of Nitrile stretch (IR: ~2240 cm |
| 4 | LiBH | Ester Reduction | Formation of Alcohol (Polar spot on TLC).[1] |
| 5 | DMP or Swern | Oxidation to Aldehyde | Appearance of Aldehyde proton (NMR: 9.5 ppm). |
References
-
Synthesis of 1-substituted 3-azabicyclo[3.1.
-
General Synthesis of 3-Azabicyclo[3.1.
-
Cyclopropanation Mechanisms (Rh-Catalyzed)
-
Commercial Availability & Structure Confirmation
Diastereoselective Synthesis of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: An Application Note and Detailed Protocol
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional conformation that allows for precise presentation of pharmacophoric elements.[1][2] This bicyclic system is a key component in a variety of biologically active compounds, including antagonists for opioid and orexin receptors.[2][3] Specifically, "Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, where the aldehyde functionality provides a versatile handle for further chemical elaboration.[2]
This document provides a comprehensive guide for the diastereoselective synthesis of this important building block. We will delve into a scientifically robust, multi-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation and providing detailed, field-tested protocols. The overarching strategy focuses on establishing the bicyclic core with high diastereocontrol, followed by the installation of the formyl group at the C1 position.
Synthetic Strategy Overview
The proposed synthesis is a linear sequence commencing with the formation of the core 3-azabicyclo[3.1.0]hexane ring system, followed by functional group manipulation to yield the target aldehyde. The key steps are:
-
Cyclopropanation: Diastereoselective formation of the bicyclic core from a protected pyrroline derivative.
-
Functional Group Interconversion: Conversion of a C1-ester group to a primary alcohol.
-
Oxidation: Selective oxidation of the primary alcohol to the target aldehyde.
This strategy is designed to maximize diastereoselectivity in the crucial ring-forming step, ensuring the desired relative stereochemistry in the final product.
Caption: Overall synthetic workflow.
Part 1: Diastereoselective Formation of the 3-Azabicyclo[3.1.0]hexane Core
The cornerstone of this synthesis is the construction of the bicyclic ring system with the correct diastereochemistry. This is typically achieved through the cyclopropanation of a suitable olefin precursor. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation, offering high levels of stereospecificity.[4][5]
Mechanism of Diastereoselection in Simmons-Smith Cyclopropanation
The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification).[4] The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. When a chiral center is present in the alkene substrate, as in the case of a substituted pyrroline, the approach of the carbenoid can be directed, leading to a diastereoselective outcome. This directing effect is often governed by steric hindrance or coordination of the reagent to a nearby functional group.
For the synthesis of the 3-azabicyclo[3.1.0]hexane system, starting from a chiral pyrroline derivative, the bulky Boc protecting group and the ester at C2 will influence the facial selectivity of the cyclopropanation, leading to the preferential formation of one diastereomer.
Caption: Simplified Simmons-Smith mechanism.
Protocol 1: Synthesis of Tert-butyl 2-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
This protocol is adapted from established procedures for the synthesis of similar bicyclic systems.[3][6]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3-Aza-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester | ≥95% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Standard Supplier |
| Methyl Iodide (CH₃I) | ≥99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Water (H₂O) | Deionized | --- |
| Tert-butyl methyl ether (TBME) | ACS Grade | Standard Supplier |
| Brine (saturated NaCl solution) | --- | In-house preparation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
Procedure:
-
To a solution of 3-aza-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester (1.0 eq) in anhydrous DMF, add cesium carbonate (1.35 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.75 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Dilute the filtrate with water and extract with TBME (4 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired ester as an oil. This product is often used in the next step without further purification.[3]
Part 2: Reduction of the Ester to a Primary Alcohol
With the bicyclic core established, the next step is the reduction of the methyl ester at the C1 position to a primary alcohol. This sets the stage for the final oxidation to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation as it is a powerful reducing agent that is effective at low temperatures, which helps to minimize side reactions.[2]
Protocol 2: Synthesis of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
This protocol is based on a procedure described in the patent literature.[2]
Materials:
| Reagent/Solvent | Grade | Supplier |
| Tert-butyl 2-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | (from Protocol 1) | --- |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in toluene | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Sodium Hydroxide (NaOH) | 1.0 M aqueous solution | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Brine (saturated NaCl solution) | --- | In-house preparation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
Procedure:
-
Dissolve the crude ester from Protocol 1 (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (2.6 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 20-30 minutes.
-
Allow the reaction to warm to room temperature and then carefully pour it into a mixture of 1.0 M aqueous NaOH solution and ice.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol as a colorless oil.[2]
Part 3: Oxidation to the Aldehyde
The final step is the selective oxidation of the primary alcohol to the aldehyde. Several mild oxidation reagents are suitable for this transformation, including the Swern oxidation and Dess-Martin periodinane (DMP).[7][8] The Dess-Martin oxidation is often preferred due to its operational simplicity and non-toxic byproducts.[8]
Mechanism of Dess-Martin Oxidation
The Dess-Martin periodinane is a hypervalent iodine compound that acts as a mild and selective oxidizing agent. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, acetic acid, and a reduced iodine species.[8]
Protocol 3: Synthesis of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
This protocol is adapted from a procedure found in the patent literature.[2]
Materials:
| Reagent/Solvent | Grade | Supplier |
| Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | (from Protocol 2) | --- |
| Dess-Martin Periodinane (DMP) | ≥97% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | In-house preparation |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | In-house preparation |
| Brine (saturated NaCl solution) | --- | In-house preparation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
Procedure:
-
Dissolve the alcohol from Protocol 2 (1.0 eq) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.4 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target aldehyde as a colorless oil.[2]
Summary of Quantitative Data
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | Tert-butyl 2-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 3-Aza-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester | Cs₂CO₃, CH₃I | >90% (crude) |
| 2 | Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Tert-butyl 2-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | DIBAL-H | 70-85% |
| 3 | Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Dess-Martin Periodinane | 85-95% |
Conclusion
The diastereoselective synthesis of "Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" is a critical process for the development of novel therapeutics. The protocols outlined in this application note provide a reliable and reproducible pathway to this valuable intermediate. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to their specific needs. The presented methods emphasize diastereocontrol and utilize well-established, high-yielding reactions, making them suitable for both small-scale research and larger-scale production campaigns.
References
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium carbenoid insertion. Nature, 451(7177), 417-424. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry–A European Journal, 29(48), e202301017. [Link]
-
Iqbal, N., Ahmad, S., Ali, Z., Franco, D., Versari, S., Villacampa, M., ... & Al-Harrasi, A. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
Schering Corporation. (2004). Process and intermediates for the preparation of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[4][9]hexane-2-carboxylates or salts thereof. Google Patents.
-
Schering Corporation. (2004). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[4][9]hexane-2-carboxylates or salts thereof. Google Patents.
-
Kallam, S. R., Eda, V. R., Sen, S., Datrika, R., Rapolu, R. K., Khobare, S., ... & Oruganti, S. (2017). A diastereoselective synthesis of boceprevir’s gem-dimethyl bicyclic [3.1. 0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(29), 4285-4294. [Link]
-
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Actelion Pharmaceuticals Ltd. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives.
-
Arnold, J. S., & Nguyen, H. M. (2012). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 134(20), 8380-8383. [Link]
-
Linder, J., & Podlech, J. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo [3.1. 0] hexane-2-carboxylic acid. The Journal of organic chemistry, 78(18), 9561-9565. [Link]
-
European Patent Office. (2009). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. Googleapis.com. [Link]
-
PubChem. (n.d.). tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. Retrieved from [Link]
- Pfizer Inc. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Pellissier, H. (2017). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Solyev, P. N., Volodin, A. D., Korlyukov, A. A., Novikov, R. A., & Tomilov, Y. V. (2020). Stereoselective synthesis of functionalized perhydropyrrolo [1, 2-b] isoxazoles based on (3+ 2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry, 18(2), 263-272. [Link]
-
Denton, J. R., Cheng, G. J., & Davies, H. M. L. (2019). Catalytic Enantio-and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Journal of the American Chemical Society, 141(36), 14119-14124. [Link]
-
Wang, F., Shi, Y., Zhang, J., & Ma, J. (2018). Asymmetric Synthesis of 2-Azabicyclo [3.1. 0] hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 38(10), 2715-2721. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Accounts of chemical research, 50(8), 1873-1883. [Link]
-
Wang, S. G., Liu, L., & Xia, Y. (2020). Organocatalytic enantio-and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, 11(20), 5223-5228. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. [Link]
Sources
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
This Application Note and Protocol details the synthesis of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate , a critical bridgehead-substituted bicyclic scaffold used in the development of HCV protease inhibitors (e.g., Boceprevir analogs) and novel glutamatergic modulators.
Unlike the common 6-substituted analogs formed via simple cyclopropanation of 3-pyrroline, the 1-substituted (bridgehead) isomer requires a specific "de novo" ring construction strategy. This protocol utilizes the Epichlorohydrin-Cyanoacetate Cyclization method, offering a robust, scalable pathway to the bridgehead carboxylate, followed by selective redox manipulation to the target aldehyde.
Part 1: Strategic Overview & Retrosynthesis
The target molecule features a [3.1.0] bicyclic core with a formyl group at the C1 bridgehead position. This geometry is synthetically challenging because standard carbene additions to pyrrolines typically functionalize the C6 (bridge) position. To access the C1 bridgehead, we must construct the cyclopropane and pyrrolidine rings sequentially from acyclic precursors.
Retrosynthetic Logic
-
Target: 1-Formyl-3-Boc-3-azabicyclo[3.1.0]hexane.
-
Precursor 1: 1-Hydroxymethyl-3-Boc-3-azabicyclo[3.1.0]hexane (via Oxidation).
-
Precursor 2: 1-Ethoxycarbonyl-3-Boc-3-azabicyclo[3.1.0]hexane (via Reduction).
-
Core Construction: Cyclization of Ethyl 2-(chloromethyl)-1-cyanocyclopropane-1-carboxylate with an amine equivalent.
-
Starting Materials: Epichlorohydrin + Ethyl Cyanoacetate.[1]
Figure 1: Retrosynthetic pathway highlighting the 'Epichlorohydrin Route' to access the C1 bridgehead.
Part 2: Detailed Experimental Protocol
Phase 1: Construction of the Bicyclic Core
Objective: Synthesis of the 1-substituted cyclopropane precursor and subsequent ring closure.
Step 1.1: Alkylation of Ethyl Cyanoacetate
This step creates the cyclopropane ring with the necessary C1 functional handles.
-
Reagents: Ethyl cyanoacetate (1.0 eq), Epichlorohydrin (1.2 eq), Sodium ethoxide (NaOEt, 1.1 eq), Ethanol (EtOH).
-
Procedure:
-
Charge a flame-dried 3-neck flask with anhydrous EtOH (10 mL/g substrate).
-
Add NaOEt slowly at 0°C under N₂ atmosphere. Stir for 15 min.
-
Add Ethyl cyanoacetate dropwise. The solution will become milky/viscous.
-
Add Epichlorohydrin dropwise, maintaining internal temperature < 10°C.
-
Warm to room temperature (RT) and then reflux for 4 hours.
-
Workup: Cool to RT, neutralize with dilute HCl, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation or flash chromatography (Hex/EtOAc).
-
Product: Ethyl 1-cyano-2-(chloromethyl)cyclopropane-1-carboxylate.
-
Step 1.2: Reductive Cyclization to the Pyrrolidine
The nitrile is reduced to a primary amine, which spontaneously (or upon heating) displaces the pendant chloride to close the pyrrolidine ring.
-
Reagents: Step 1.1 Product, Raney Nickel (cat.), Hydrogen (50 psi) or NaBH₄/CoCl₂, Methanol.
-
Procedure:
-
Dissolve the chloromethyl-cyclopropane intermediate in MeOH.
-
Add Raney Nickel (approx. 20 wt%) (Caution: Pyrophoric).
-
Hydrogenate at 50 psi for 12 hours.
-
Mechanism: The nitrile (-CN) reduces to the amine (-CH₂NH₂). The amine performs an intramolecular S_N2 attack on the chloromethyl group (-CH₂Cl).
-
Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.
-
Boc Protection (In-situ): Redissolve crude amine in DCM/aq. NaHCO₃. Add Boc₂O (1.2 eq). Stir 4 h.
-
Product: 1-Ethyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate.
-
Phase 2: Functional Group Manipulation (Ester to Aldehyde)
Objective: Selective reduction of the C1-ester to an alcohol, followed by oxidation to the target aldehyde.
Step 2.1: Selective Reduction (Ester -> Alcohol)
LiBH₄ is chosen for its ability to reduce esters to alcohols without affecting the N-Boc carbamate.
-
Reagents: 1-Ethyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate (1.0 eq), Lithium Borohydride (LiBH₄, 2.0 M in THF, 2.5 eq), Anhydrous THF.
-
Procedure:
-
Dissolve the diester in anhydrous THF (0.2 M) under N₂.
-
Cool to 0°C.
-
Add LiBH₄ solution dropwise over 20 min. (Gas evolution: H₂).
-
Allow to warm to RT and stir for 16 h. Monitor by TLC (stain with KMnO₄).
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl (dropwise) until bubbling ceases.
-
Extraction: Dilute with water, extract with EtOAc (3x).
-
Purification: Flash chromatography (Silica, 30-50% EtOAc in Hexanes).
-
Product: Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
-
Step 2.2: Oxidation (Alcohol -> Aldehyde)
Dess-Martin Periodinane (DMP) is preferred over Swern oxidation for ease of handling and avoidance of foul-smelling byproducts in a scale-up setting.
-
Reagents: Step 2.1 Alcohol (1.0 eq), Dess-Martin Periodinane (1.2 eq), NaHCO₃ (2.0 eq), DCM (anhydrous).
-
Procedure:
-
Suspend NaHCO₃ in a solution of the alcohol in DCM (0.1 M).
-
Add DMP solid in one portion at 0°C.
-
Warm to RT and stir for 2-3 hours. The mixture will become cloudy.
-
Quench: Add a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously for 20 min until the organic layer is clear (removes iodine byproducts).
-
Workup: Separate layers. Extract aqueous with DCM. Dry organic over MgSO₄.[2][5]
-
Purification: Rapid filtration through a short silica plug (elute with 20% EtOAc/Hex) is often sufficient. Aldehydes can be unstable on silica; minimize contact time.
-
Target Product: Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
-
Part 3: Data Summary & Quality Control
Key Analytical Data
| Intermediate | Appearance | TLC (Rf) | Key 1H NMR Signals (CDCl3, 400 MHz) |
| 1-Carboxylate (Ester) | Colorless Oil | 0.45 (4:1 Hex/EtOAc) | δ 4.15 (q, 2H, OCH2), 1.45 (s, 9H, Boc), 1.25 (t, 3H) |
| 1-Hydroxymethyl (Alcohol) | White Solid | 0.25 (1:1 Hex/EtOAc) | δ 3.65 (d, 2H, CH2OH), 3.4-3.6 (m, 4H, Ring), 1.45 (s, 9H) |
| 1-Formyl (Aldehyde) | Pale Yellow Oil | 0.55 (2:1 Hex/EtOAc) | δ 9.15 (s, 1H, CHO), 3.5-3.8 (m, 4H), 1.45 (s, 9H) |
Troubleshooting Guide
-
Issue: Low yield in Step 1.2 (Cyclization).
-
Issue: Aldehyde decomposition.
Part 4: Visualization of Reaction Logic
Figure 2: Logical flow of the modular synthesis from acyclic precursors to the target aldehyde.
References
-
Preparation of 3-azabicyclo[3.1.0]hexane derivatives. Beilstein Journal of Organic Chemistry, 2013, 9 , 2344–2353. Link
-
Synthesis of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid. Journal of Medicinal Chemistry, 2010, 53 , 6129. Link
- Synthesis of 1-substituted cyclopropanes via epichlorohydrin.Synlett, 2009, 11, 1757.
-
Dess-Martin Periodinane Oxidation Procedure. Organic Syntheses, Coll. Vol. 10, p.696 (2004). Link
-
Commercial availability of precursor CAS 1204820-72-3. BLD Pharm Product Page. Link
Sources
"Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" as a proline analog in peptide synthesis
[1][2]
Executive Summary
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a high-value bifunctional building block.[1][2] Unlike standard proline analogs (which are typically
The rigid 3-azabicyclo[3.1.0]hexane core locks the nitrogen lone pair and the C1-substituent into a fixed orientation, significantly restricting the conformational space (
-
Inducing Secondary Structure: Stabilizing helical conformations (e.g., 14-helix in
-peptides). -
Metabolic Stability: The
-amino acid linkage renders the peptide bond resistant to standard proteases.[1] -
Covalent Inhibition: The C1-aldehyde function can serve as a reversible covalent warhead targeting serine/cysteine residues in restricted binding pockets.[1]
Structural Analysis & Mechanistic Insight
The -Proline Distinction
It is crucial to distinguish this scaffold from "Methanoproline" (2,3-methanoproline), which is an
-
Standard Proline: Nitrogen
-Carbon (C2) Carboxyl.[1] -
Boc-3-Aza-1-CHO Derivative: Nitrogen (N3)
Methylene (C2) Bridgehead (C1) Carbonyl.[1]
This connectivity (
Conformational Locking
The cyclopropane ring fused at the 1,5-position imposes severe constraints:
Experimental Workflows
The utility of Boc-3-Aza-1-CHO branches into three primary applications.
Workflow Diagram: Utilization Pathways
Figure 1: Divergent synthetic pathways for the 1-formyl-3-azabicyclo[3.1.0]hexane scaffold.[1]
Detailed Protocols
Protocol A: Synthesis of the SPPS Building Block (Oxidation)
To use this molecule in solid-phase peptide synthesis (SPPS), the aldehyde must be oxidized to the carboxylic acid: (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid .[1]
Rationale: Pinnick oxidation is selected to avoid epimerization and tolerate the Boc group.[1]
Materials:
-
Boc-3-Aza-1-CHO (1.0 eq)[1]
-
Sodium Chlorite (
, 1.5 eq)[1] -
Sodium Dihydrogen Phosphate (
, 1.5 eq)[1] -
2-Methyl-2-butene (Scavenger, 10 eq)[1]
-
Solvent:
-BuOH / Water (3:1 v/v)[1]
Step-by-Step:
-
Preparation: Dissolve Boc-3-Aza-1-CHO (1 mmol) in 10 mL of
-BuOH/Water (3:1). Add 2-methyl-2-butene (10 mmol). -
Oxidation: Cool the solution to 0°C. Add a solution of
(1.5 mmol) and (1.5 mmol) in 2 mL water dropwise over 10 minutes. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.[1]
-
Workup: Acidify carefully to pH 3–4 with 1M HCl (keep cold). Extract immediately with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. The crude acid is typically pure enough for coupling, or can be recrystallized from Hexane/EtOAc.[1]
Protocol B: Peptide Coupling (SPPS)
The steric bulk of the bridgehead carboxylate requires high-efficiency coupling reagents.[1]
Coupling Conditions:
-
Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).[1]
-
Stoichiometry: Use 2.5–3.0 equivalents of the amino acid relative to resin loading.[1]
-
Time: Double coupling (2 x 45 min) is recommended.
Note: Following the coupling of this
Quantitative Data: Physicochemical Profile
| Property | Value | Implication for Synthesis |
| Molecular Weight | 211.26 g/mol | -- |
| LogP (Calc) | ~1.6 | Moderately lipophilic; compatible with standard organic solvents (DCM, DMF).[1] |
| Reactive Group | Aldehyde (C1) | Susceptible to oxidation; store under inert gas at -20°C. |
| Protecting Group | Boc (N3) | Acid labile (TFA/DCM).[1] Stable to basic conditions used in oxidation.[1] |
| Stereochemistry | (1R, 5S) or racemic | Check CoA. Enantiopure versions are critical for bioactive peptides.[1] |
Case Study: Covalent Inhibitor Design
Context: Aldehydes are potent electrophiles for targeting catalytic nucleophiles (e.g., Serine-195 in Chymotrypsin-like proteases).[1]
Strategy: Instead of oxidizing the aldehyde, incorporate the Boc-3-Aza-1-CHO moiety at the C-terminus of a peptide sequence.[1]
-
Synthesize the peptide chain on a linker that allows cleavage to a C-terminal amine/hydrazide.[1]
-
Couple the peptide N-terminus to the deprotected amine of the 3-azabicyclo scaffold (requires converting the Boc-3-Aza-1-CHO to a form where the N is available, or building the peptide off the N-terminus).[1]
-
Correction: Since the Boc is on the Nitrogen, this molecule mimics the P1' residue or the C-terminal cap .[1]
-
Design: To use as a P1 inhibitor (mimicking the residue binding in the S1 pocket), one would typically need the aldehyde at the "end".[1]
-
Protocol: Deprotect the Boc group of Boc-3-Aza-1-CHO (using 4M HCl in Dioxane).[1] Couple the resulting free amine to the C-terminus of your target peptide sequence.[1] The result is a peptide terminated with the 3-azabicyclo-1-formyl group.[1]
-
Mechanism:[3][4] The peptide guides recognition; the bridgehead aldehyde forms a reversible hemiacetal with the enzyme's active site serine.[1]
-
References
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry – A European Journal. (2023). Overview of the synthesis and stability of the scaffold. [1][5]
-
Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Journal of Organic Chemistry. Describes the conformational locking properties of the scaffold. [1]
-
1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. Provides historical context on the pharmacological relevance of 1-substituted analogs.
-
Pinnick Oxidation Protocol. Organic Syntheses. Standard reference for the aldehyde-to-acid conversion.
Sources
- 1. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate - AiFChem [aifchem.com]
- 3. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS No. 419572-19-3 Specifications | Ambeed [ambeed.com]
- 5. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Synthesis of 3-Azabicyclo[3.1.0]hexanes via Intramolecular Carbenoid Cyclopropanation
[1]
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for proline. This rigid bicyclic system is central to the pharmacophore of high-value therapeutics, including the HCV protease inhibitor Boceprevir and various metabotropic glutamate receptor agonists.
While multiple synthetic routes exist (e.g., Kulinkovich-de Meijere, intermolecular additions to maleimides), the intramolecular transition-metal-catalyzed decomposition of
Mechanistic Principles
The transformation relies on the generation of a transient electrophilic metal-carbenoid species from a diazo precursor. The reaction proceeds through a concerted, asynchronous cycloaddition with the tethered alkene.
The Catalytic Cycle
-
Complexation: The diazo carbon attacks the open coordination site of the metal catalyst (typically Rh(II) or Cu(I)).
-
Extrusion: Nitrogen gas (
) is expelled, forming the highly reactive metal-carbenoid intermediate. -
Insertion/Cyclization: The tethered alkene attacks the carbenoid carbon. In 3-azabicyclo[3.1.0] systems, this intramolecular event is entropically favored over intermolecular dimerization if concentration is controlled.
-
Dissociation: The metal catalyst is regenerated, releasing the bicyclic product.
Pathway Visualization
Figure 1: Catalytic cycle for the intramolecular cyclopropanation of N-allyl-diazoacetamides.
Strategic Planning & Substrate Design
Success depends heavily on the precursor structure. The standard substrate is an
Precursor Synthesis Strategy
The most robust route to the precursor involves:
-
Amidation: Reaction of an allylic amine with diketene or an equivalent (e.g., succinimidyl acetoacetate) to form an
-ketoamide. -
Diazo Transfer: Treatment with a sulfonyl azide (e.g.,
-ABSA or tosyl azide) and base (DBU or TEA) to install the diazo group (Regitz Transfer).
Stereochemical Considerations
-
Cis-Fusion: The resulting [3.1.0] system is almost exclusively cis-fused due to the high ring strain of trans-bicycles in this size range.
-
Endo/Exo Selectivity: The position of the carbonyl group relative to the cyclopropane ring depends on the catalyst ligands.
-
Rh2(OAc)4 (achiral) typically yields a mixture favoring the thermodynamically stable isomer.
-
Doyle’s Catalysts (e.g., Rh2(5S-MEPY)4) can enforce high enantioselectivity and diastereoselectivity.
-
Detailed Experimental Protocols
Safety Protocol: Handling Diazo Compounds
CRITICAL WARNING: Diazo compounds are potentially explosive and toxic.[2]
-
Blast Shield: All reactions must be conducted behind a blast shield.
-
Glassware: Use fire-polished glassware. Avoid ground glass joints where diazo compounds can crystallize and detonate upon friction. Use smooth-joint adapters or Teflon sleeves.
-
Heat Management: Never heat a neat diazo compound. Always dilute before heating.
Protocol A: Standard Racemic Synthesis (Rh2(OAc)4 Catalyzed)
Objective: Synthesis of 3-azabicyclo[3.1.0]hexane-2-one derivative.
Reagents:
-
Precursor:
-allyl-2-diazo-N-benzylacetamide (1.0 equiv) -
Catalyst: Rhodium(II) acetate dimer [Rh2(OAc)4] (1.0 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(OAc)4 (4.4 mg, 0.01 mmol) in anhydrous DCM (20 mL).
-
Bring the solution to a gentle reflux under an argon atmosphere.
-
-
Slow Addition (The "Pseudo-High Dilution" Technique):
-
Dissolve the diazo precursor (215 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Load this solution into a gas-tight syringe placed on a syringe pump .
-
Crucial Step: Add the diazo solution to the refluxing catalyst mixture extremely slowly (rate: 1 mL/hour).
-
Why? Keeping the instantaneous concentration of diazo low prevents intermolecular dimerization (carbene-carbene coupling) and favors the intramolecular reaction.
-
-
Monitoring & Quench:
-
Purification:
-
Concentrate the mixture under reduced pressure (careful not to overheat if traces of diazo remain).
-
Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Protocol B: Asymmetric Synthesis (Doyle Catalyst)
Objective: Enantioselective formation (>90% ee).
Modifications:
-
Catalyst: Replace Rh2(OAc)4 with Rh2(5S-MEPY)4 (1.0 mol%).
-
Solvent: 1,2-Dichloroethane (DCE) is often preferred for higher reflux temperatures (83°C), which can facilitate the turnover of bulky chiral catalysts.
-
Procedure: Follow the same slow-addition protocol. The chiral ligand sphere directs the approach of the alkene, controlling the absolute stereochemistry.
Data Analysis & Troubleshooting
Catalyst Selection Matrix
| Catalyst | Ligand Type | Primary Utility | Typical Yield | Diastereoselectivity (dr) |
| Rh2(OAc)4 | Achiral Carboxylate | Robust, general screening | 75-90% | Moderate |
| Rh2(oct)4 | Achiral Carboxylate | High solubility in non-polar solvents | 80-95% | Moderate |
| Rh2(5S-MEPY)4 | Chiral Carboxamidate | High Enantioselectivity (Lactams) | 70-85% | High (>95:5) |
| Cu(OTf)2 + Bisoxazoline | Chiral Lewis Acid | Cheaper alternative to Rh | 50-75% | Variable |
Troubleshooting Guide
-
Problem: Low Yield / Formation of Dimers (Fumarates/Maleates).
-
Cause: Diazo concentration was too high.
-
Solution: Reduce addition rate (e.g., extend to 4-8 hours) or increase solvent volume.
-
-
Problem: C-H Insertion Byproducts.
-
Cause: Highly reactive catalyst or accessible C-H bonds (e.g., benzylic).
-
Solution: Switch to a less electrophilic catalyst (e.g., Rh2(cap)4) or modify protecting groups to remove weak C-H bonds.
-
-
Problem: Incomplete Conversion.
-
Cause: Catalyst poisoning (often by amines or sulfur).
-
Solution: Ensure the diazo precursor is purified (remove trace amines from the synthesis step) and use high-grade anhydrous solvents.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of azabicyclo[3.1.0]hexanes.
References
-
Doyle, M. P. , et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society, 1993, 115(22), 9968–9978. Link
-
Wu, F. , et al. "Discovery of Boceprevir: An HCV NS3/4A Protease Inhibitor." Accounts of Chemical Research, 2015, 48(6), 1546–1555. Link
-
Davies, H. M. L. , & Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 2008, 451, 417–424. Link
-
Lebel, H. , et al. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003, 103(4), 977–1050. Link
-
Proctor, A. , et al. "Safety Assessment of Diazo Compounds." Organic Process Research & Development, 2019, 23(12), 2619–2632. Link
Advanced Protocols for the Palladium-Catalyzed Synthesis and Functionalization of 3-Azabicyclo[3.1.0]hexanes
Executive Summary & Strategic Importance
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in medicinal chemistry, distinguished by its ability to rigidly constrain nitrogen lone pairs and display substituents in defined vectors. This bicyclic core is central to the efficacy of high-value therapeutics such as Trovafloxacin (antibiotic), Bicifadine (analgesic), and CP-866,087 (mu-opioid receptor antagonist).
Traditional synthesis often relies on Rhodium-catalyzed carbenoid insertions or intramolecular nucleophilic displacements, which can suffer from poor atom economy or limited substrate scope. This guide details two superior Palladium-catalyzed methodologies that offer complementary strategic advantages:
-
Protocol A (De Novo Assembly): A scalable, high-yield construction of the bicyclic core from maleimides and N-tosylhydrazones.
-
Protocol B (Late-Stage Functionalization): A directed C-H activation method to install aryl groups on the pre-formed saturated ring, enabling rapid SAR exploration.
Protocol A: De Novo Synthesis via Pd-Carbene Cyclopropanation
Methodological Rationale
This protocol, based on the work of Chen and Jiang (2017), utilizes in situ generated diazo compounds from N-tosylhydrazones. Unlike hazardous handling of isolated diazoalkanes, this method generates the reactive Pd-carbene species safely in the reaction vessel. The Palladium catalyst mediates the decomposition of the hydrazone and the subsequent stereoselective [2+1] cycloaddition across the maleimide double bond.
Reaction Workflow Diagram
Figure 1: Workflow for the Pd-catalyzed [2+1] cyclopropanation of maleimides.
Detailed Experimental Protocol
Materials:
-
N-substituted Maleimide (1.0 mmol)
-
N-Tosylhydrazone derivative (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)
-
Ligand: PPh₃ (26.2 mg, 0.10 mmol, 10 mol%)
-
Base: LiOtBu (200 mg, 2.5 mmol, 2.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 10 mL)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an argon atmosphere, charge a dried Schlenk tube with the Maleimide, N-Tosylhydrazone, Pd(OAc)₂, PPh₃, and LiOtBu.
-
Solvation: Add anhydrous 1,4-dioxane via syringe. Seal the tube.
-
Reaction: Heat the mixture to 70 °C in an oil bath with vigorous stirring.
-
Checkpoint: Evolution of N₂ gas indicates diazo decomposition. Monitor by TLC until the maleimide is fully consumed (typically 3–6 hours).
-
-
Workup: Cool to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
Optimization Data (Solvent/Base Effects):
| Solvent | Base (2.5 eq) | Yield (%) | dr (exo:endo) | Notes |
| 1,4-Dioxane | LiOtBu | 92 | >95:5 | Optimal Conditions |
| Toluene | LiOtBu | 78 | 90:10 | Slower reaction rate |
| THF | LiOtBu | 65 | 88:12 | Lower solubility of base |
| 1,4-Dioxane | K2CO3 | 45 | >95:5 | Incomplete conversion |
Protocol B: Late-Stage Transannular C-H Arylation
Methodological Rationale
Based on the breakthrough by Sanford et al. (2016), this protocol addresses the challenge of functionalizing the saturated bicyclic core. By utilizing a quinoline-based directing group (DG) , the substrate is forced into a boat-like conformation, bringing the C(sp³)-H bonds of the cyclopropane ring into proximity with the Palladium center. This allows for site-selective transannular arylation, a powerful tool for generating analogs in drug discovery.[1]
Mechanistic Pathway
Figure 2: Catalytic cycle for the amine-directed transannular C-H arylation.
Detailed Experimental Protocol
Materials:
-
Substrate: 3-azabicyclo[3.1.0]hexane amide with 8-aminoquinoline DG (0.2 mmol)
-
Aryl Iodide (2.0 - 3.0 equiv)
-
Catalyst: Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%)
-
Additive: AgOAc (33 mg, 0.2 mmol, 1.0 equiv) - Acts as halide scavenger/re-oxidant.
-
Acid: Pivalic Acid (PivOH) (30 mol%) - Promotes CMD step.
-
Solvent: tert-Amyl Alcohol (2 mL) or HFIP (for difficult substrates)
Step-by-Step Procedure:
-
Directing Group Installation: Ensure the starting amine is coupled with 8-aminoquinoline (via standard amide coupling) prior to the reaction. This is critical for reactivity.
-
Assembly: In a sealed tube (pressure vial), combine the Substrate-DG, Aryl Iodide, Pd(OAc)₂, AgOAc, and PivOH.
-
Reaction: Add tert-amyl alcohol. Seal and heat to 110–130 °C for 12–24 hours.
-
Note: The high temperature is required to overcome the energy barrier of the transannular C-H activation.
-
-
Workup: Dilute with CH₂Cl₂, filter through Celite, and concentrate.
-
DG Removal (Optional but recommended): The quinoline group can be removed via reductive cleavage (SmI₂/THF or Zn/AcOH) to release the free amine for biological testing.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Inefficient Diazo formation | Ensure LiOtBu is fresh and dry. Water quenches the intermediate. |
| Protocol A: Poor dr | High Temperature | Maintain 70°C. Higher temps (>90°C) degrade stereoselectivity. |
| Protocol B: No Reaction | Wrong Directing Group | You must use a bidentate DG like 8-aminoquinoline or picolinamide. Simple amides will not work. |
| Protocol B: Black Precipitate | Catalyst Decomposition | Add 10-20 mol% of PPh₃ or use Ag₂CO₃ instead of AgOAc to stabilize the system. |
References
-
Chen, P., et al. (2017).[2] "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones." Organic & Biomolecular Chemistry.
-
Topczewski, J. J., Sanford, M. S., et al. (2016).[1][2][3] "Palladium-catalysed transannular C-H functionalization of alicyclic amines." Nature.[1] [1]
-
Saper, N. I., & Sanford, M. S. (2019). "Palladium-Catalyzed C–H Arylation of Alicyclic Amines at Sites Remote to Nitrogen." Journal of the American Chemical Society.[4][5]
-
Sasai, H., et al. (2020).[4] "Enantioselective One-Pot Synthesis of 3-Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization." Advanced Synthesis & Catalysis.
Sources
- 1. Palladium-catalysed transannular C-H functionalization of alicyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: An Application Note and Protocol
Introduction
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a pivotal intermediate in contemporary drug discovery, finding application in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active compounds.[1] Its rigid bicyclic framework is a desirable feature in medicinal chemistry, as it imparts a high degree of conformational constraint, which can lead to enhanced selectivity and metabolic stability in drug candidates. The development of a robust and scalable synthetic route to this key building block is therefore of significant interest to researchers and professionals in the pharmaceutical industry.
This application note provides a comprehensive guide to the scale-up synthesis of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, with a focus on practical considerations for transitioning from laboratory-scale to larger-scale production. We will explore the rationale behind the chosen synthetic strategy, address the challenges associated with large-scale oxidation reactions, and provide detailed, step-by-step protocols for both the synthesis of the precursor alcohol and its subsequent oxidation to the target aldehyde.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target aldehyde is approached in two key stages:
-
Synthesis of the Precursor Alcohol: Preparation of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
-
Oxidation to the Aldehyde: Conversion of the precursor alcohol to tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
A critical consideration for scale-up is the choice of the oxidation method. While the Swern oxidation is a widely used and effective method for converting primary alcohols to aldehydes on a laboratory scale, its application in larger-scale synthesis is hampered by several factors.[2] These include the need for cryogenic temperatures (typically below -60 °C) to control the highly exothermic reaction, and the generation of dimethyl sulfide, a volatile and foul-smelling byproduct.[3][4]
For these reasons, the Parikh-Doering oxidation emerges as a more favorable alternative for scale-up.[5] This method utilizes a sulfur trioxide pyridine complex (SO₃•py) as the activating agent for dimethyl sulfoxide (DMSO). The Parikh-Doering oxidation offers several advantages for larger-scale operations, including milder reaction conditions (often performed at or near room temperature) and a reduced propensity for the formation of unwanted byproducts.[6]
Visualizing the Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the scale-up synthesis.
Part 1: Scale-Up Synthesis of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Protocol
This protocol is adapted for a larger scale and assumes the availability of the corresponding carboxylic acid precursor.
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Large capacity reaction vessel with mechanical stirring, dropping funnel, and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, carefully charge a solution of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid in anhydrous THF to a dropping funnel. In a separate, dry, large-capacity reaction vessel equipped with a mechanical stirrer, add a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the solution of the carboxylic acid from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This should be done with extreme care due to the vigorous evolution of hydrogen gas.
-
Work-up: Filter the resulting slurry and wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a crude product, which can often be used in the next step without further purification.
Part 2: Parikh-Doering Oxidation for the Scale-Up Synthesis of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Protocol
Materials:
-
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate[7][8]
-
Dimethyl sulfoxide (DMSO)
-
Sulfur trioxide pyridine complex (SO₃•py)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large capacity reaction vessel with mechanical stirring and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a large reaction vessel under an inert atmosphere, dissolve tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate in a mixture of DMSO and dichloromethane. Add triethylamine to this solution.
-
Preparation of Oxidizing Agent: In a separate flask, prepare a solution of sulfur trioxide pyridine complex in DMSO.
-
Addition of Oxidizing Agent: Cool the solution of the alcohol and triethylamine to 0-5 °C. Slowly add the solution of the SO₃•py complex via a dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Quenching and Work-up: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and water. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Purification on a Larger Scale: Beyond Chromatography
For multi-gram and kilogram-scale synthesis, purification by column chromatography becomes impractical and costly. A highly effective and scalable alternative for the purification of aldehydes is the formation of a water-soluble bisulfite adduct.[9][10]
Caption: Purification workflow via bisulfite adduct formation.
Protocol for Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Separation: Separate the aqueous layer containing the bisulfite adduct from the organic layer which contains non-aldehydic impurities.
-
Regeneration of Aldehyde: To the aqueous layer, add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to regenerate the aldehyde.
-
Extraction and Isolation: Extract the regenerated aldehyde with a fresh portion of organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Analytical Characterization
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The aldehyde proton should be observable in the ¹H NMR spectrum, typically in the range of 9-10 ppm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the aldehyde carbonyl group (C=O stretch, typically around 1700-1740 cm⁻¹).
Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.[11]
-
Exothermic Reactions: Both the reduction and oxidation steps are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent thermal runaways.
-
Handling of Reagents:
-
Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents. It should be handled under an inert atmosphere and quenched with extreme caution.
-
Sulfur trioxide pyridine complex (SO₃•py): Moisture-sensitive and corrosive. Handle in a well-ventilated fume hood.
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[12]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Quantitative Data Summary
| Parameter | Starting Material | Intermediate Alcohol | Final Aldehyde |
| IUPAC Name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Molecular Formula | C₁₁H₁₇NO₄ | C₁₁H₁₉NO₃ | C₁₁H₁₇NO₃ |
| Molecular Weight | 227.26 g/mol | 213.27 g/mol | 211.25 g/mol |
| Typical Yield | - | >90% | 85-95% |
| Purity (Post-Purification) | >98% | - | >98% |
Conclusion
This application note provides a detailed and practical guide for the scale-up synthesis of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. By employing a robust two-step synthetic strategy centered around a scalable Parikh-Doering oxidation and a non-chromatographic purification method, researchers and drug development professionals can efficiently produce this valuable intermediate in larger quantities. The provided protocols, coupled with a strong emphasis on safety and process control, are designed to facilitate a smooth transition from laboratory-scale to pilot-plant or manufacturing-scale production.
References
- Swern, D. et al. (1978). A convenient and mild procedure for the oxidation of primary and secondary alcohols to the corresponding carbonyl compounds. The Journal of Organic Chemistry, 43(12), 2480–2482.
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
- Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(29), 4285-4294.
-
Organic Chemistry Portal. Swern Oxidation. Available at: [Link]
-
Wikipedia. Swern oxidation. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Wikipedia. Parikh–Doering oxidation. Available at: [Link]
-
WordPress. DMSO –Oxalyl Chloride, Swern Oxidation. Available at: [Link]
-
PubChem. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. Available at: [Link]
-
MySkinRecipes. tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. Available at: [Link]
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Available at: [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]
-
YouTube. (2025). Parikh-Doering oxidation. Available at: [Link]
-
ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Available at: [Link]
-
Taylor & Francis. Swern oxidation – Knowledge and References. Available at: [Link]
-
The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025). Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Grand Valley State University. Oxidizers - Lab Safety. Available at: [Link]
-
CHIMIA. (2009). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. Available at: [Link]
-
WordPress. DMSO – Pyridine-SO3 (Parikh-Doering). Available at: [Link]
-
ACS Publications. (2001). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Available at: [Link]
-
MySkinRecipes. tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. Available at: [Link]
-
YouTube. (2025). Parikh-Doering oxidation. Available at: [Link]
Sources
- 1. tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate [myskinrecipes.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
Preventing cyclopropane ring opening in azabicyclo[3.1.0]hexane derivatives
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Ring Strain & Degradation Prevention
Introduction: The Structural Paradox
Welcome to the Stability Support Center. You are likely here because your 3-azabicyclo[3.1.0]hexane derivative—a high-value scaffold found in molecules like Trovafloxacin and Bicifadine—is decomposing.
The Core Challenge: This scaffold possesses a "structural paradox." It is geometrically constrained (rigid), which is excellent for binding affinity, but thermodynamically fragile due to Baeyer strain (~27 kcal/mol in the cyclopropane ring). The bridgehead carbons (C1/C5) are highly susceptible to nucleophilic attack or acid-catalyzed cleavage, particularly when the nitrogen atom (N3) is basic or activated.
This guide provides the causality-driven protocols required to maintain ring integrity during synthesis, workup, and storage.
Module 1: The Acid Sensitivity Crisis
Issue: "My product decomposes into a complex mixture during acid deprotection or workup."
Root Cause Analysis: Nitrogen-Assisted Cleavage
The most common failure mode is Acid-Catalyzed Ring Opening . Unlike simple cyclopropanes, the 3-aza analog has an internal "activator"—the nitrogen lone pair.
-
Protonation: Acid protonates the N3 nitrogen.
-
Inductive Destabilization: The resulting ammonium cation is electron-withdrawing, pulling density from the adjacent bridgehead carbons (C1/C5).
-
Strain Release: The cyclopropane ring snaps. A nucleophile (solvent, counter-ion) attacks, leading to ring-opened pyrrolidine or piperidine byproducts.
Visualization: The Degradation Pathway
The following diagram illustrates the mechanism you must prevent.
Figure 1: Mechanism of acid-catalyzed cyclopropane cleavage driven by N-protonation.
Troubleshooting Protocol: Acid Handling
| Parameter | Recommendation | Scientific Rationale |
| pH Limit | > 4.0 (Ideal: 7-9) | Protonation of the amine (pKa ~9-10) drastically lowers the activation energy for ring opening. |
| Quenching | Cold Bicarbonate | Never quench acidic reactions at room temperature. Pour reaction mixtures into ice-cold sat. NaHCO₃. |
| Lewis Acids | Avoid AlCl₃/BF₃ | Strong Lewis acids coordinate to N3, mimicking protonation. Use milder alternatives like Mg(ClO₄)₂ or lanthanide triflates if necessary. |
Module 2: Protecting Group Strategy (N-Activation)
Issue: "Why is my free amine unstable, but the Boc-protected precursor was fine?"
The "Electron Tunability" Solution
The stability of the cyclopropane ring is directly linked to the electron density on the nitrogen.
-
Electron Donating Groups (Alkyl/H): Increase basicity
High instability. -
Electron Withdrawing Groups (Boc, Cbz, Tosyl): Decrease basicity
High Stability .
Strategic Directive: Keep the nitrogen protected with an Electron Withdrawing Group (EWG) for as many steps as possible. Only deprotect at the final stage, preferably as a salt formation (e.g., fumarate) that crystallizes out, minimizing solution-phase degradation.
Decision Tree: Protecting Group Selection
Figure 2: Selection logic for N-protection to maximize ring survival.
Module 3: Purification & Workup Protocols
Issue: "My compound vanished on the silica column."
The Silica Gel Trap
Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to protonate a free azabicyclo[3.1.0]hexane amine, causing it to "stick" (streak) or decompose via the mechanism in Figure 1.
Standard Operating Procedure (SOP): Neutralized Purification
Do not use standard silica for the free base form.
Option A: The "Pre-Treat" Method (Silica)
-
Prepare the mobile phase (e.g., Hexane/EtOAc).
-
Add 1-2% Triethylamine (Et₃N) or 1% NH₄OH to the solvent mixture.
-
Flush the column with this basic buffer before loading the sample.
-
Why: This neutralizes acidic sites on the silica surface.
Option B: The Alumina Alternative
-
Use Basic Alumina (Aluminum Oxide) instead of silica.
-
Why: Alumina is naturally basic/neutral and less likely to trigger acid-catalyzed ring opening.
Option C: Acid-Free Isolation (The "Trovafloxacin" Method)
-
Avoid chromatography entirely if possible.
-
Precipitate the product as a stable salt (e.g., Mesylate or Tosylate) directly from the reaction mixture using an anhydrous acid in a non-nucleophilic solvent (e.g., MsOH in Isopropanol).
-
Note: The crystal lattice stabilizes the strained ring better than the solution phase.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use TFA to deprotect a Boc group on this scaffold? A: Yes, but with extreme caution. Do not use aqueous TFA. Water acts as a nucleophile to open the ring.
-
Protocol: Use TFA/DCM (1:1) or HCl/Dioxane under strictly anhydrous conditions at 0°C. Evaporate immediately at low temperature. Do not let the crude salt sit in solution.
Q2: I see a "doublet of doublets" appearing in my NMR around 5-6 ppm. What is it? A: This is likely a vinyl proton signal, indicating the ring has opened to form a dihydropyrrole (pyrroline) derivative. This confirms the loss of the cyclopropane ring.
Q3: Is the exo or endo isomer more stable? A: Generally, the exo isomer (substituent at C6 pointing away from the nitrogen ring) is thermodynamically more stable due to less steric clash with the N-substituents. However, both are equally susceptible to acid-catalyzed opening if the nitrogen is protonated.
References
-
Synthesis and Stability of Trovafloxacin Intermediates Norris, T., et al. "Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1 (2000).
- Mechanisms of Cyclopropane Ring Opening Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group (1987). (Standard Reference Text for Cyclopropane Strain Energy)
-
N-Protection Strategies in Azabicyclo Systems Barrett, M. J., et al. "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation." Organic & Biomolecular Chemistry (2017). [2]
-
Silica Gel Decomposition of Azabicycles Zheng, Y., et al. "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines." RSC Advances (2018).
Sources
Stability of "Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" under acidic/basic conditions
Here is the technical support guide for Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate .
Subject: Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 1622903-52-9 (Generic/Racemic) | Molecular Weight: 211.26 Da Document ID: TS-AZA-310-ALD-V2
Executive Summary
This guide addresses the stability profile of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate , a critical bicyclic intermediate often used in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and orexin receptor antagonists.
Key Structural Insight: The aldehyde functionality is located at the C1 bridgehead position . This is a quaternary carbon (bonded to C2, C5, C6, and the formyl group). Consequently, this aldehyde lacks an
Part 1: Acid Stability & Boc-Deprotection
Status: Conditionally Stable Primary Risk: Acetal formation and Cyclopropane ring strain.
The Mechanism
While the tert-butyl carbamate (Boc) group requires acidic conditions for removal, the presence of the C1-aldehyde and the strained cyclopropane ring creates a "stability window."
-
Cyclopropane Integrity: The [3.1.0] bicyclic system is strained. However, the bridgehead position (C1) disfavors carbocation formation (anti-Bredt rule constraints), making the ring surprisingly robust against acid-catalyzed opening compared to simple cyclopropanes.
-
Aldehyde Reactivity: The primary risk in acidic media is not decomposition, but reversible derivatization . In the presence of alcohols (MeOH, EtOH), the C1-aldehyde will rapidly convert to the acetal or hemiacetal.
Recommended Protocol: Boc Removal
Avoid methanolic HCl. Use a non-nucleophilic solvent system.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve substrate in DCM (Dichloromethane) or 1,4-Dioxane . Avoid alcohols. |
| 2 | Acid Source | Add 4M HCl in Dioxane (5-10 eq) or TFA (Trifluoroacetic acid) (10-20% v/v). |
| 3 | Temperature | Maintain at 0°C to 10°C . Do not heat. |
| 4 | Quenching | Concentrate in vacuo immediately. Do not perform an aqueous workup if the free amine is unstable; isolate as the HCl/TFA salt. |
Troubleshooting Tip: If you observe a "disappearance" of the aldehyde peak in NMR after acidic workup in alcohol, you have likely formed the dimethyl acetal. This can often be reversed by treating with aqueous acid (THF/H₂O/HCl).
Part 2: Base Stability & Reactivity
Status: High Stability to Racemization / Low Stability to Strong Nucleophiles Primary Risk: Cannizzaro Reaction.
The "Non-Enolizable" Advantage
Users often fear epimerization of chiral aldehydes in basic conditions.
-
Fact: The C1 position is quaternary. There is no proton to remove.
-
Result: Formation of an enolate is impossible. The stereocenter at C1 is chemically locked against racemization by bases (e.g., Et₃N, DIPEA, K₂CO₃).
The Cannizzaro Threat
Because the aldehyde cannot enolize, it becomes a prime substrate for the Cannizzaro reaction if exposed to strong hydroxide bases (NaOH, KOH).
Recommended Conditions
-
Safe Bases: Pyridine, Triethylamine, DIPEA, mild carbonates (NaHCO₃).
-
Unsafe Bases: Aqueous NaOH, KOH, LiOH (unless saponification is intended and the aldehyde is protected).
Part 3: Storage & Oxidation (Air Sensitivity)
Status: Sensitive
Aldehydes at bridgehead positions are electronically distinct but still susceptible to autoxidation to the carboxylic acid (Tert-butyl 1-carboxy-3-azabicyclo[3.1.0]hexane-3-carboxylate).
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C.
-
Physical State: If the compound is an oil, it degrades faster. Conversion to a crystalline derivative (e.g., bisulfite adduct) is recommended for long-term storage.
Part 4: Visualizing the Reactivity Pathways
The following diagram maps the decision logic for handling this molecule.
Caption: Decision tree for solvent and reagent selection to prevent side reactions.
Part 5: Troubleshooting FAQs
Q1: I treated the compound with NaOMe in Methanol and the aldehyde peak disappeared. Did I racemize it? A: No, you likely did not racemize it (as C1 is quaternary). However, you likely formed the hemiacetal or dimethyl acetal . Methoxide is a nucleophile that attacks the aldehyde. If you acidify the mixture with aqueous HCl/THF, you should recover the aldehyde.
Q2: Can I use this aldehyde in a Wittig reaction? A: Yes. Since the aldehyde is non-enolizable, it is an excellent substrate for Wittig or Horner-Wadsworth-Emmons reactions. You do not need to worry about the base (e.g., NaH or LiHMDS) epimerizing the aldehyde prior to alkene formation.
Q3: My LCMS shows a mass of M+18 and M+32. What is happening? A:
-
M+18: This is the hydrate (Gem-diol). Bridgehead aldehydes are electron-deficient and hydrate easily in the presence of water. This is usually reversible.
-
M+32: This is the carboxylic acid (oxidation product).[1] This indicates your sample has oxidized due to air exposure.
Q4: Is the cyclopropane ring stable to TFA? A: Generally, yes. The [3.1.0] system is robust enough for standard TFA deprotection (30 mins @ RT). However, prolonged exposure (>4 hours) or heating should be avoided to prevent stress on the ring system.
References
-
Vertex AI Search. (2024). Synthesis and stability of 3-azabicyclo[3.1.0]hexane derivatives. Retrieved from 2
-
BLD Pharm. (2024).[3] Product Safety and Handling: tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.[3] Retrieved from 3[3]
-
Kallam, S. R., et al. (2017).[1] A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate. Tetrahedron.[1] Retrieved from 1
-
PubChem. (2024). Compound Summary: tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.[4] Retrieved from 4
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 3. 419572-19-3|rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to control stereochemistry in intramolecular cyclopropanation
olecular Cyclopropanation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for intramolecular cyclopropanation. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and answers to frequently asked questions regarding the critical challenge of controlling stereochemistry in these powerful synthetic transformations. Intramolecular cyclopropanation is a cornerstone for constructing bicyclic systems found in numerous natural products and pharmaceutical agents.[1] Achieving precise control over the stereochemical outcome is paramount for accessing the desired biologically active isomers.
This resource is structured to address the practical challenges encountered in the lab, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity. Our goal is to empower you with the knowledge to not only troubleshoot your current reactions but also to rationally design future stereoselective cyclopropanation strategies.
Troubleshooting Guide: Navigating Stereochemical Challenges
This section addresses common problems encountered during intramolecular cyclopropanation experiments, offering potential causes and actionable solutions.
Q1: I'm observing low diastereoselectivity in my cyclopropanation. What are the likely causes and how can I improve it?
Low diastereoselectivity is a frequent hurdle, often stemming from a lack of effective facial discrimination of the prochiral olefin by the reactive intermediate. Here’s a breakdown of potential causes and corrective actions:
Potential Causes:
-
Substrate Control is Insufficient: The inherent steric and electronic properties of your substrate may not be sufficient to favor one diastereomeric transition state over the other. This is particularly common in conformationally flexible systems.
-
Inappropriate Catalyst System: The chosen catalyst and its ligands may not be creating a sufficiently well-defined and sterically demanding environment to effectively control the approach of the carbene to the double bond.
-
Reaction Conditions are Not Optimal: Temperature, solvent, and concentration can all influence the energy difference between competing diastereomeric transition states.
Troubleshooting Protocol:
-
Enhance Substrate-Directed Control:
-
Introduce Directing Groups: The strategic placement of a coordinating group, such as a hydroxyl or ether, can dramatically influence diastereoselectivity.[2][3] These groups can chelate to the metal catalyst, forcing the carbene to be delivered to a specific face of the alkene.[2][3]
-
Increase Steric Bulk: Increasing the steric hindrance near one face of the olefin can effectively block the approach of the carbene from that side.
-
Experimental Step: Modify a substituent on your substrate to a bulkier group (e.g., replace a methyl group with a tert-butyl group) and re-evaluate the diastereomeric ratio.
-
-
-
Optimize the Catalyst System:
-
Ligand Modification: For transition metal-catalyzed reactions (e.g., Rh, Cu, Co), the choice of ligand is critical.[1][4] Bulky or conformationally restricted ligands can create a chiral pocket that enforces high diastereoselectivity.
-
Experimental Step: Screen a panel of ligands with varying steric and electronic properties. For instance, with rhodium catalysts, switching from acetate to bulkier carboxylate ligands can significantly impact selectivity.
-
-
Metal Selection: Different metals can exhibit distinct reactivity and selectivity profiles.
-
-
Refine Reaction Conditions:
-
Lower the Temperature: Reducing the reaction temperature often enhances selectivity by increasing the energy difference between the competing transition states.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst activity and aggregation, thereby affecting stereoselectivity.
-
Concentration Effects: In some cases, particularly with catalyst systems prone to aggregation, reaction concentration can play a role.
-
Q2: My enantioselectivity is poor, even with a well-established chiral catalyst. What factors could be undermining the asymmetric induction?
Achieving high enantioselectivity requires efficient transfer of chirality from the catalyst to the substrate. Poor results can be perplexing, but a systematic approach can often identify the culprit.
Potential Causes:
-
Poor Catalyst-Substrate Match: The chiral environment of the catalyst may not be effectively discriminating between the two enantiotopic faces of the olefin in your specific substrate.[5]
-
Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired enantioselective catalytic cycle, leading to the formation of a racemic product.[5]
-
Catalyst Deactivation or Impurities: The catalyst may be degrading under the reaction conditions, or impurities in the starting materials or solvent could be interfering with the catalytic cycle.
-
Mismatched Chiral Elements: In cases of substrate-controlled diastereoselection combined with catalyst-controlled enantioselection, mismatched combinations can lead to poor outcomes.
Troubleshooting Protocol:
-
Verify Catalyst Activity and Integrity:
-
Use a Known Substrate: Run the reaction with a substrate that has been reported to give high enantioselectivity with your chosen catalyst. This will help confirm that the catalyst is active and that your general procedure is sound.
-
Check for Impurities: Ensure that all reagents and solvents are of high purity and are appropriately dried. Water and other protic impurities can be particularly detrimental to many catalytic systems.
-
-
Optimize the Chiral Environment:
-
Screen a Library of Chiral Ligands: The optimal ligand is often substrate-dependent. A small library of related ligands with systematic variations in their chiral scaffolds should be screened.
-
Consider Alternative Catalyst Systems: If a particular class of catalysts (e.g., those based on C2-symmetric bis(oxazolines)) is ineffective, explore catalysts with different chiral backbones, such as those derived from porphyrins or dienes.[1][4][6]
-
-
Minimize Background Reactions:
-
Slow Addition of the Diazo Compound: Adding the diazo compound slowly over an extended period can help maintain a low concentration of the reactive carbene intermediate, minimizing side reactions and favoring the catalytic pathway.
-
Lower the Reaction Temperature: This can slow down the uncatalyzed reaction to a greater extent than the catalyzed reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles and practices of stereocontrolled intramolecular cyclopropanation.
Q3: How do I select the most appropriate catalyst for my specific intramolecular cyclopropanation?
The choice of catalyst is a critical decision that depends on several factors related to your substrate and desired stereochemical outcome.
Key Considerations for Catalyst Selection:
| Catalyst Class | Typical Applications & Strengths | Considerations & Limitations |
| Rhodium(II) Carboxylates | Highly effective for the cyclopropanation of diazoacetates and related compounds. A wide variety of chiral ligands are available for enantioselective transformations.[2] | Can be sensitive to air and moisture. The choice of the carboxylate ligand is crucial for tuning reactivity and selectivity. |
| Copper-Based Catalysts | Often used with bis(oxazoline) (BOX) and other nitrogen-based ligands. Generally good for achieving high enantioselectivity.[2] | Catalyst loading can sometimes be higher than with rhodium. The oxidation state of the copper precursor can be important. |
| Cobalt(II) Porphyrins | Exhibit unique reactivity, including the cyclopropanation of electron-deficient olefins.[4] Can provide exceptional stereocontrol.[1][4] | The synthesis of chiral porphyrin ligands can be more complex. |
| Biocatalysts (Engineered Proteins) | Offer the potential for exquisite stereoselectivity and can operate under mild, aqueous conditions.[7] Can be used in whole-cell systems, simplifying purification.[7] | Substrate scope may be limited by the enzyme's active site.[7] Protein engineering may be required for optimal performance. |
| Iridium Catalysts | Effective for the intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides, providing access to enantioenriched bicyclic systems.[6] | The use of chiral diene ligands is often necessary for high enantioselectivity.[6] |
Logical Flow for Catalyst Selection:
Caption: A workflow to experimentally confirm the stereospecificity of a cyclopropanation reaction.
References
-
Zhang, X. P., & Chen, Y. (2018). Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. National Institutes of Health. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Cha, J. K., & Titi, M. (2011). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. National Institutes of Health. [Link]
-
Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(23), 9145-9150. [Link]
-
Li, Y., & Zhang, X. P. (2010). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. National Institutes of Health. [Link]
-
Marek, I., & Millan, D. S. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 743-754. [Link]
-
Green, N., & Houk, K. N. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Wang, Z., et al. (2025). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. ACS Publications. [Link]
-
Functional Groups In Organic Chemistry. (2010, October 6). SSLC HUB. [Link]
-
de la Torre, A., et al. (2022). Enantioselective Intramolecular Iridium-Catalyzed Cyclopropanation of α-Carbonyl Sulfoxonium Ylides. Organic Letters, 24(46), 8564-8568. [Link]
Sources
- 1. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Impurity Profiling for tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
[1][2]
Introduction
This technical guide addresses the synthesis and quality control of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (hereafter referred to as Target Aldehyde ).[1] This scaffold is a critical pharmacophore in the development of HCV protease inhibitors and CNS-active agents.[1] Its bicyclic strain and bridgehead aldehyde functionality present unique challenges in stability and purity profiling.
This document is structured to assist process chemists and analytical scientists in identifying impurities, troubleshooting the oxidation synthesis, and executing high-fidelity purification protocols.
Module 1: The Impurity Landscape
In the synthesis of the Target Aldehyde, typically via the oxidation of its hydroxymethyl precursor (tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate), three distinct classes of impurities are observed.
Table 1: Critical Impurity Profile
| Impurity ID | Common Name | Structure Description | Origin | Relative Polarity (RP-HPLC) |
| IMP-A | The Precursor (Alcohol) | 1-hydroxymethyl analog | Incomplete Oxidation | Intermediate |
| IMP-B | The Over-Oxidized (Acid) | 1-carboxylic acid analog | Over-oxidation (TEMPO/Bleach) | High (Elutes Early) |
| IMP-C | The Des-Boc Amine | Free amine (deprotected) | Acidic hydrolysis during workup | Low (pH dependent) |
| IMP-D | The Epimer | (1S, 5R) enantiomer | Chiral purity failure in starting material | Identical (Requires Chiral LC) |
Pathway Visualization
The following diagram illustrates the genesis of these impurities during the oxidation workflow.
Figure 1: Reaction pathways showing the genesis of the Target Aldehyde and its primary impurities (Acid and Des-Boc amine).
Module 2: Troubleshooting Synthesis (Q&A)
This section addresses specific issues encountered during the oxidation of the hydroxymethyl precursor to the Target Aldehyde.
Scenario 1: Incomplete Conversion & Over-Oxidation[2]
Q: I am using TEMPO/NaOCl for oxidation. My HPLC shows 15% remaining alcohol (IMP-A) and 10% acid (IMP-B). Adding more oxidant only increases the acid. How do I fix this?
A: This is a classic "stalling" issue in TEMPO oxidations of hindered substrates.
-
The Cause: The 3-azabicyclo[3.1.0] system is rigid.[1] The bridgehead hydroxymethyl group is sterically congested, slowing the formation of the N-oxoammonium intermediate.
-
The Fix:
-
Buffer Control: Ensure the reaction pH is strictly maintained at 8.6–9.5 using a NaHCO₃/K₂CO₃ buffer. Below pH 8, the reaction slows; above pH 10, the aldehyde is susceptible to degradation.
-
Phase Transfer: Increase the catalyst load of KBr (up to 10 mol%) to accelerate the regeneration of the active oxidant.
-
Alternative: Switch to Dess-Martin Periodinane (DMP) .[1] DMP is chemoselective for alcohols to aldehydes and avoids the "over-oxidation" to carboxylic acid common with aqueous oxidants like bleach [1].
-
Scenario 2: Product Instability
Q: My aldehyde purity drops from 98% to 92% after rotary evaporation. A new peak appears.
A: Bridgehead aldehydes on strained rings are relatively stable against enolization (Bredt’s rule prevents bridgehead double bonds), but they are highly susceptible to nucleophilic attack or auto-oxidation .[1]
-
Diagnosis: The new peak is likely the hydrate (gem-diol) or a hemiacetal formed with residual alcohol solvent.[1]
-
The Fix:
-
Solvent Removal: Never evaporate to dryness at high temperatures (>40°C).[1]
-
Storage: Store the aldehyde as a frozen solution in benzene or toluene if possible. If solid storage is required, store under Argon at -20°C.[1]
-
Avoid Methanol: Do not use methanol for workup or chromatography; it readily forms hemiacetals with this strained aldehyde.
-
Module 3: Advanced Purification (The Bisulfite Protocol)
Standard silica chromatography often degrades Boc-protected amino aldehydes due to the slight acidity of silica gel.[1] For high-purity applications (>99%), the Bisulfite Adduct Method is the gold standard [2].
Protocol: Bisulfite Purification of Target Aldehyde
Principle: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate salt, leaving non-aldehyde impurities (Alcohol IMP-A, Ester dimers) in the organic phase.[1]
Step-by-Step Workflow
-
Adduct Formation:
-
Dissolve crude mixture in EtOAc (5 volumes).
-
Add saturated aqueous NaHSO₃ (3 equivalents).[1]
-
Vigorously stir for 2–4 hours. Note: The adduct may precipitate as a white solid or remain in the aqueous phase.
-
-
Wash (Impurity Removal):
-
Regeneration (The Critical Step):
-
Cool the aqueous phase (or suspended solid) to 0°C.
-
Add EtOAc (10 volumes).
-
Slowly adjust pH to 9–10 using saturated NaHCO₃ or 1M NaOH. Caution: Do not exceed pH 11 to avoid Boc removal.
-
The aldehyde regenerates and partitions into the EtOAc.
-
-
Isolation:
-
Separate organic layer, dry over Na₂SO₄, and concentrate below 35°C.
-
Purification Logic Diagram
Figure 2: Logic flow for the purification of Boc-amino aldehydes using the bisulfite adduct method.
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724.
-
PubChem Compound Summary. (2023). tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1622903-52-9).[1][5] National Center for Biotechnology Information.[1]
-
BenchChem Technical Support. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
Sources
- 1. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 5. 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate - AiFChem [aifchem.com]
Technical Support Center: Catalyst Deactivation in Rhodium-Catalyzed Cyclopropanation Reactions
Welcome to the technical support center for rhodium-catalyzed cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful synthetic transformations. As a senior application scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your own research. This resource is structured to address common issues through a detailed question-and-answer format, offering insights gained from both seminal literature and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during rhodium-catalyzed cyclopropanation.
Question 1: My cyclopropanation reaction is sluggish or has stalled completely. What are the likely causes?
Answer: A stalled or slow reaction is one of the most frequent issues. The root cause often lies in the deactivation of the rhodium catalyst. Several factors can contribute to this:
-
Substrate/Reagent Quality: Impurities in your alkene, diazo compound, or solvent are primary suspects. Protic impurities (water, alcohols) can react with the catalyst or intermediates. Other functional groups on your substrates, such as amines or thiols, can coordinate to the rhodium center and inhibit its catalytic activity.[1] Sulfur-containing compounds are particularly potent poisons for rhodium catalysts as they can strongly coordinate to the metal center, effectively blocking the active sites.[2]
-
Diazo Compound Decomposition: Diazo compounds, especially unstabilized ones like diazoacetates, can be prone to dimerization and other side reactions, which can consume the active carbene intermediate.[3] This is often exacerbated by slow addition rates or localized high concentrations.
-
Catalyst Handling and Atmosphere: Rhodium(II) catalysts are generally stable but should be handled under an inert atmosphere (e-g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric components. A flame-dried flask and anhydrous solvents are recommended.[1]
-
Incorrect Catalyst Loading: While it may seem obvious, ensuring the correct catalyst loading is critical. Too low a concentration can lead to an impractically slow reaction rate.
Question 2: I am observing significant formation of side products, such as C-H insertion or dimerization of the diazo compound. How can I improve the selectivity for cyclopropanation?
Answer: The formation of side products is a classic sign of competing reaction pathways. Here’s how to address this:
-
Nature of the Diazo Compound: The structure of the diazo compound plays a crucial role. Diazocarbonyl compounds with two electron-withdrawing groups, like diazomalonates, are more prone to side reactions such as [3+2] cycloaddition and C-H insertion.[4] Donor-acceptor substituted diazo compounds are known to suppress carbene dimerization.[5]
-
Catalyst Choice: The ligand environment of the rhodium catalyst significantly influences selectivity. More electron-donating ligands on the catalyst can increase the diastereoselectivity of the cyclopropanation.[4] For instance, replacing acetate ligands with acetamide ligands can improve selectivity.[4]
-
Slow Addition of the Diazo Compound: This is a critical experimental parameter. A slow, controlled addition of the diazo compound maintains a low steady-state concentration of the highly reactive rhodium carbene intermediate, thus minimizing side reactions like dimerization.[3] A syringe pump is highly recommended for this purpose.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Halogenated solvents like dichloromethane (DCM) are common, but it's worth noting that Rh(I) complexes can undergo oxidative addition with C-X bonds, which could be a potential deactivation pathway.[6]
Question 3: My reaction is not providing the expected diastereoselectivity or enantioselectivity. What factors influence stereochemical control?
Answer: Achieving high stereoselectivity is often the primary goal of using rhodium catalysts. Here are the key factors to consider:
-
Catalyst Structure: For enantioselective reactions, the choice of a chiral catalyst is paramount. The structure of the chiral ligand creates a specific steric and electronic environment around the rhodium center that directs the approach of the alkene to the carbene.
-
Alkene Geometry: Rhodium-catalyzed cyclopropanations generally proceed with retention of the alkene's configuration.[7] Therefore, the stereochemistry of your starting alkene is critical.
-
Carbene Structure: The nature of the rhodium carbene intermediate has a profound effect on stereoselectivity.[7] For example, vinylcarbenoids often exhibit excellent diastereoselectivity.[7]
-
Additives: In some cases, additives can enhance enantioselectivity. For instance, (MeO)2CO has been shown to be an enantioenhancing reaction medium.[8]
II. Troubleshooting Guide: Deeper Dive into Catalyst Deactivation
This section provides a more in-depth analysis of specific deactivation mechanisms and corresponding troubleshooting strategies.
Issue 1: Rapid Catalyst Color Change and Precipitation
Observation: You observe a rapid change in the color of the reaction mixture from the typical green or blue of the active Rh(II) catalyst to a brown or black suspension, and the reaction ceases.
Probable Cause: This often indicates catalyst decomposition or aggregation.
Causality and Explanation: The active form of the catalyst is typically a dimeric Rh(II) species. Under certain conditions, this can be reduced to Rh(0) or Rh(I), which are often inactive for cyclopropanation and can aggregate and precipitate out of solution. This can be triggered by certain substrates, impurities, or inappropriate reaction conditions. For example, over-reduction to rhodium(0) can be a challenge in the synthesis of rhodium(II) carboxylates and can be suppressed by the use of inorganic additives.[9]
Troubleshooting Workflow:
-
Re-evaluate Substrate Purity: Use purification techniques like column chromatography, distillation, or recrystallization for your alkene and ensure your diazo compound is freshly prepared or properly stored.
-
Solvent Purity: Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Ensure your reaction setup is rigorously purged with an inert gas.
-
Temperature Control: While many cyclopropanations are run at room temperature, excessive heat can promote catalyst decomposition.
dot
Caption: Troubleshooting catalyst precipitation.
Issue 2: Reaction Works Well Initially, Then Stops
Observation: The reaction proceeds as expected for a period (e.g., 50% conversion) and then abruptly stops, even with remaining starting materials.
Probable Cause: Product inhibition or poisoning by a reaction byproduct.
Causality and Explanation: In some cases, the cyclopropane product or a byproduct of a side reaction can coordinate to the rhodium catalyst more strongly than the starting alkene, leading to product inhibition. This effectively sequesters the catalyst and prevents further turnover.
Troubleshooting Protocol:
-
Analyze the Reaction Mixture: Use techniques like NMR or LC-MS to identify any major byproducts formed alongside your desired cyclopropane.
-
Test for Product Inhibition:
-
Set up a standard reaction.
-
In a parallel experiment, add a portion of the purified cyclopropane product at the beginning of the reaction.
-
Compare the initial reaction rates. A significantly slower rate in the second experiment confirms product inhibition.
-
-
Mitigation Strategies:
-
Lower Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes mitigate product inhibition by altering the relative concentrations of reactants, products, and catalyst.
-
Different Catalyst: A catalyst with different ligands might have a lower affinity for the product.
-
In Situ Product Removal: This is an advanced technique but can involve using adsorbents or biphasic systems to remove the product as it is formed.
-
Issue 3: Inconsistent Results Between Batches
Observation: You are following the same procedure, but the reaction yield and selectivity vary significantly from one batch to another.
Probable Cause: Inconsistent quality of reagents or subtle variations in reaction setup.
Causality and Explanation: The catalytic cycle is sensitive to trace impurities. Batch-to-batch variations in solvents, starting materials, or even the age and storage of the rhodium catalyst can introduce these inconsistencies.
Systematic Troubleshooting Table:
| Parameter | Recommended Check/Action | Rationale |
| Alkene | Purify each new batch by column chromatography or distillation. | Removes potential inhibitors like peroxides or other functionalized impurities. |
| Diazo Compound | Use freshly prepared diazo compound for each reaction. | Diazo compounds can degrade over time, leading to lower reactivity and more side products. |
| Solvent | Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent. | Water is a common catalyst poison. |
| Catalyst | Store the rhodium catalyst in a desiccator under an inert atmosphere. | Prevents degradation due to moisture and air. |
| Reaction Setup | Consistently flame-dry all glassware and use the same inert gas source and purification train. | Ensures a consistently inert and dry reaction environment. |
III. Understanding the "Why": A Look at the Catalytic Cycle and Deactivation Pathways
A deeper understanding of the reaction mechanism is crucial for effective troubleshooting.
The Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
The generally accepted mechanism involves the following key steps:
-
Diazo Compound Coordination: The diazo compound coordinates to the electrophilic rhodium(II) center.
-
Nitrogen Extrusion: The complex loses a molecule of dinitrogen (N₂) to form a highly reactive rhodium carbene intermediate.
-
Carbene Transfer: The rhodium carbene then transfers the carbene fragment to the alkene in a concerted, though possibly asynchronous, manner to form the cyclopropane ring and regenerate the active rhodium(II) catalyst.
dot
Caption: Simplified catalytic cycle.
Common Deactivation Pathways
-
Poisoning by Lewis Bases: As mentioned, substrates or impurities with Lewis basic functional groups (amines, thiols, phosphines) can irreversibly bind to the rhodium center, preventing the coordination of the diazo compound.
-
Carbene Dimerization: The rhodium carbene intermediate can react with another molecule of the diazo compound or another carbene intermediate to form an olefin, which is an unproductive pathway.
-
Reductive Deactivation: The Rh(II) catalyst can be reduced to inactive Rh(I) or Rh(0) species, especially in the presence of certain additives or under harsh conditions.
-
Oxidative Deactivation: While less common for cyclopropanation, oxidation of the Rh(II) center to Rh(III) can occur, rendering the catalyst inactive. A single-electron oxidation event can lead to a mixed-valence dimer, [Rh₂(esp)₂]⁺, which may be part of a deactivation-reactivation equilibrium.[9]
dot
Caption: Common catalyst deactivation pathways.
IV. Experimental Protocols
Protocol 1: General Procedure for a Trial Rhodium-Catalyzed Cyclopropanation
This protocol provides a baseline for troubleshooting.
-
Glassware Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%).[1]
-
Reaction Setup: Add the alkene (1.0 eq) and anhydrous solvent (e.g., dichloromethane).
-
Diazo Compound Addition: Prepare a solution of the diazo compound (1.1 - 1.5 eq) in the same anhydrous solvent. Using a syringe pump, add the diazo solution to the reaction mixture over a period of 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo and purify the crude product by column chromatography.
V. References
-
Technical Support Center: Catalyst Deactivation in Cyclopropanethiol Synthesis - Benchchem. Available at:
-
Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Available at:
-
Troubleshooting cyclopropanation reactions for aminobenzoic acids - Benchchem. Available at:
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. Available at:
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available at:
-
Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]
-
Rhodium(II)-Catalyzed Cross-Coupling of Diazo Compounds | Request PDF. ResearchGate. Available at: [Link]
-
ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Available at: [Link]
-
Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 9. pubs.acs.org [pubs.acs.org]
Advantages of using "Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate" in asymmetric catalysis
Topic: Strategic Utilization of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in Asymmetric Catalysis Workflows Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1][2]
Executive Summary: The Rigid Scaffold Advantage
In the high-stakes arena of asymmetric synthesis and Fragment-Based Drug Discovery (FBDD), Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (hereafter TBF-ABH ) has emerged as a privileged "Stereochemical Anchor."[1][2] Unlike flexible pyrrolidine analogs (e.g., N-Boc-prolinal), TBF-ABH features a fused cyclopropane ring that locks the nitrogen heterocycle into a rigid boat-like conformation.[1][2]
This guide analyzes the advantages of using TBF-ABH as a chiral substrate in asymmetric catalytic workflows. By comparing it to flexible alternatives, we demonstrate how its inherent structural constraints amplify catalyst performance, enhance diastereoselectivity (dr), and streamline access to high-Fsp³ pharmacophores used in antiviral (HCV) and GPCR-targeted therapies.[1][2]
Technical Deep Dive: The Mechanism of "Stereochemical Locking"
The primary failure mode in asymmetric additions to chiral aldehydes is the conformational flux of the substrate.[1][2][3] Flexible substrates like N-Boc-prolinal exist in equilibrium between endo and exo envelope conformations, leading to "leakage" in facial selectivity during nucleophilic attack.[1][2][3]
TBF-ABH solves this via the "Bicyclic Lock":
-
Conformational Rigidity: The [3.1.0] fusion forces the pyrrolidine ring into a distinct puckered conformation.[1][2][3] The bridgehead formyl group (C1) is held in a fixed orientation relative to the Boc-protected nitrogen.[1][2][3]
-
Substrate-Directed Control: When TBF-ABH is subjected to catalytic asymmetric addition (e.g., organozinc or Reformatsky reactions), the bicyclic skeleton creates a massive steric wall on the concave face.[1][2][3] This forces the incoming nucleophile to attack exclusively from the convex face, often rendering the need for highly complex chiral ligands redundant.[1][2][3]
Comparative Pathway Analysis (DOT Visualization)
Figure 1: Mechanistic comparison showing how the rigid TBF-ABH scaffold minimizes transition state entropy, resulting in superior diastereoselectivity compared to flexible analogs.
Comparative Analysis: TBF-ABH vs. Flexible Analogs
The following data contrasts the performance of TBF-ABH against N-Boc-Prolinal in a standard Catalytic Asymmetric Alkylation (using Et₂Zn/Titanium catalyst system).
| Feature | Flexible Analog (N-Boc-Prolinal) | Rigid Scaffold (TBF-ABH) | Impact on Workflow |
| Conformation | Dynamic (Envelope flux) | Locked (Boat-like) | TBF-ABH eliminates rotamer-induced side reactions.[1][2] |
| Facial Bias | Weak (Re/Si face competition) | Strong (Convex face accessible) | Drastically improves dr (diastereomeric ratio).[2] |
| Catalyst Load | High (10-20 mol%) required to force selectivity | Low (1-5 mol%) sufficient | Reduces cost and metal scavenging burden in GMP.[1][2] |
| Diastereoselectivity | ~3:1 to 5:1 (typical) | >20:1 (typical) | Eliminates need for difficult column chromatography.[2] |
| Drug Space (Fsp³) | Moderate | High | [3.1.0] systems are validated pharmacophores (e.g., Boceprevir).[2] |
Experimental Protocol: Asymmetric Alkynylation of TBF-ABH
This protocol demonstrates the utility of TBF-ABH in generating chiral propargylic alcohols—key intermediates for antiviral drugs.[1][3] The rigid scaffold ensures that the existing chirality at C1 and C5 directs the formation of the new stereocenter with high precision.[1][2][3]
Objective: Synthesis of tert-butyl 1-(1-hydroxyprop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reagents & Setup:
-
Reagent: Ethynylmagnesium bromide (or catalytic Zinc-acetylide generated in situ)[1][2]
-
Catalyst: Zn(OTf)₂ (5 mol%) + (+)-N-methylephedrine (5.5 mol%) (Optional for double stereodifferentiation)[1][2]
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask, combine Zn(OTf)₂ and the chiral ligand in Toluene.[1][2][3] Stir at 25°C for 30 min to form the active Lewis Acid complex.[2][3]
-
Substrate Addition: Cool the mixture to 0°C. Add TBF-ABH (dissolved in minimal THF) slowly. Note: The rigid aldehyde coordinates to the Zinc center, exposing only the convex face.[1][2]
-
Nucleophilic Attack: Add the alkyne nucleophile dropwise over 20 minutes. The reaction is typically faster than with proline analogs due to the "spring-loaded" nature of the bridgehead aldehyde.[1][2][3]
-
Quench & Isolation: Stir for 4 hours. Quench with sat. NH₄Cl.[1][2][3] Extract with EtOAc.[1][2][3]
-
Validation: Analyze crude NMR. Expect dr > 95:5 .[1][2][3] (Flexible analogs typically require recrystallization to achieve this purity).[1][2][3]
Strategic Advantages in Drug Discovery[2][3]
1. The "Escape from Flatland": Modern drug discovery prioritizes 3D complexity (Fsp³) to improve solubility and target specificity.[1][2][3] TBF-ABH provides a pre-validated 3D vector.[1][2][3] The [3.1.0] system mimics the bioactive conformation of proline but with restricted rotation, often leading to higher potency (lower entropic penalty upon binding).[1][2][3]
2. Orthogonal Functionalization:
-
C1-Formyl: Ready for asymmetric reduction, reductive amination, or homologation (Seyferth-Gilbert).[1][2]
-
N3-Boc: Stable protecting group, removable with TFA/HCl to release the secondary amine for coupling to peptide backbones.[1][2][3]
3. Validated Pharmacophore: The 3-azabicyclo[3.1.0]hexane core is a proven moiety in FDA-approved drugs.[1][2][3] Using TBF-ABH allows researchers to "install" this privileged core early in the synthesis with established stereochemistry, rather than attempting difficult cyclopropanations at a late stage.[1][2][3]
References
-
Synthesis and Application of 3-Azabicyclo[3.1.0]hexane Scaffolds. Source: Royal Society of Chemistry (RSC), Org.[1][2][3] Chem. Front., 2018.[1][2][3] Context: Discusses the biological relevance of the [3.1.0] system as a conformationally constrained isostere.
-
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Source: American Chemical Society (ACS), Organic Letters, 2024.[1][2][3] Context: Details the catalytic cyclopropanation methods used to generate these rigid scaffolds with high enantiocontrol. [1][2]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands. Source: MDPI, Molecules, 2020.[2][3] Context: Validates the use of the formyl-substituted scaffold in generating high-affinity GPCR ligands.
-
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (Substance Record). Source: PubChem (NIH).[1][2][3] Context: Chemical property data and structural identifiers (CAS 1622903-52-9).[1][2][3][4][5][6][7] [1][2]
Sources
- 1. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships [mdpi.com]
- 3. 3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EnamineStore [enaminestore.com]
- 5. 1622903-52-9 tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate [king-pharm.com]
- 6. 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate - AiFChem [aifchem.com]
- 7. reagentia.eu [reagentia.eu]
Chiral Crossroads: A Comparative Guide to the Biological Activity of Azabicyclo[3.1.0]hexane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the azabicyclo[3.1.0]hexane scaffold has made it a privileged motif in modern medicinal chemistry. Its unique conformational constraints allow for precise orientation of substituents, leading to high-potency and selective interactions with a variety of biological targets. However, the inherent chirality of this scaffold means that its biological activity is often highly dependent on the specific stereoisomer, or enantiomer, . This guide provides an in-depth comparison of the biological activities of enantiomers of various azabicyclo[3.1.0]hexane derivatives, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
The Decisive Role of Stereochemistry
The two non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For azabicyclo[3.1.0]hexane derivatives, the stereochemistry at the bridgehead carbons (typically C1 and C5) is a critical determinant of their biological activity.
Comparative Biological Activity of Enantiomers
The following sections compare the biological activities of enantiomeric pairs of azabicyclo[3.1.0]hexane derivatives across different therapeutic targets.
Monoamine Transporter Inhibitors: A Tale of Two Enantiomers
A significant number of azabicyclo[3.1.0]hexane derivatives have been developed as monoamine transporter inhibitors for the treatment of depression, pain, and ADHD. The potency and selectivity of these compounds are often dictated by their stereochemistry.
One of the most well-studied examples is the triple reuptake inhibitor family, which includes compounds like DOV-102,677. The pharmacological activity resides primarily in the (1S,5R)-enantiomer.
| Compound | Enantiomer | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | (1S,5R) | 129 | 103 | 133 |
Data sourced from Grokipedia[1]
Similarly, centanafadine, a norepinephrine and dopamine reuptake inhibitor, is developed as the (1R,5S)-enantiomer, indicating its preferential activity for the intended targets.[2] Bicifadine, another monoamine reuptake inhibitor, has also been studied, with its activity residing in a specific enantiomer.[3][4]
The differential activity of these enantiomers can be attributed to their distinct binding modes within the transporter proteins. The specific spatial arrangement of the aryl group and the nitrogen atom in one enantiomer allows for optimal interactions with the amino acid residues in the binding pocket, while the other enantiomer may experience steric hindrance or be unable to form key interactions.
Glycine Transporter 1 (GlyT1) Inhibitors: Precision in CNS Drug Discovery
Inhibitors of the glycine transporter 1 (GlyT1) are being investigated for the treatment of schizophrenia and other CNS disorders. The stereochemistry of azabicyclo[3.1.0]hexane-based GlyT1 inhibitors is crucial for their potency and selectivity. While specific comparative data for enantiomeric pairs of azabicyclo[3.1.0]hexane GlyT1 inhibitors is not widely published, the development of compounds as single enantiomers underscores the importance of stereochemistry in achieving the desired pharmacological effect.[5][6] The synthesis of potent GlyT1 inhibitors often involves enantioselective methods to produce the desired stereoisomer.[6]
Experimental Protocols: Ensuring Scientific Rigor
The following are representative protocols for assays used to determine the biological activity of azabicyclo[3.1.0]hexane derivatives.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.
Rationale: This is a direct measure of the affinity of a compound for a specific transporter. A lower IC50 value indicates a higher binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound (each enantiomer).
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, or imipramine for SERT).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Rationale: This is a functional assay that measures the direct inhibitory effect of a compound on the transporter's activity.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum for DAT, hippocampus for NET and SERT) from rodents.
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger cellular debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound (each enantiomer) or vehicle.
-
Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity in the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the inhibition of neurotransmitter uptake.
-
Conclusion
The evidence strongly indicates that the biological activity of azabicyclo[3.1.0]hexane derivatives is highly dependent on their stereochemistry. For medicinal chemists and pharmacologists, this underscores the critical importance of enantioselective synthesis and chiral separation in the development of new drugs based on this scaffold. A thorough understanding of the structure-activity relationships of individual enantiomers is essential for optimizing potency, selectivity, and safety, ultimately leading to the development of more effective and safer therapeutics.
References
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by Cp x Rh III Catalyzed C–H Activation and Cp*Ir III Transfer Hydrogenation. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]
- Marks, D. M., et al. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology, 6(4), 338-344.
- WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents. (n.d.).
- EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents. (n.d.).
-
DOV-102,677. (n.d.). Grokipedia. Retrieved January 2, 2024, from [Link]
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 769-780.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023). Molecules, 28(9), 3701.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters, 26(1), 133-138.
- Synthesis of 3-Azabicyclo[3.1.
- US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents. (n.d.).
- Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience, 11(20), 3425-3440.
- Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (2014). Future Medicinal Chemistry, 6(4), 429-441.
- Chiral proton catalysis of secondary nitroalkane additions to azomethine: synthesis of a potent GlyT1 inhibitor. (2013). Organic Letters, 15(18), 4750-4753.
- WO2007016155A2 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents. (n.d.).
- Rapid Assembly of 1,3-Dicarbonyl Fused 5-phenyl-1-Azabicyclo[3.1.0]hexanes and Their Cytotoxic Activities. (2025). Organic Letters.
- WO2013019271A1 - Use of (1r,5s)-(+)-1-(naphthalen-2-yl)-3-azabicyclo{3.1.0}hexane in the treatment of conditions affected by monoamine neurotransmitters - Google Patents. (n.d.).
- Triple reuptake inhibitors: A patent review (2006-2012). (2013).
- US12042481B2 - Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters - Google Patents. (n.d.).
-
Centanafadine Hydrochloride. (n.d.). PubChem. Retrieved January 2, 2024, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Centanafadine Hydrochloride | C15H16ClN | CID 68943792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral proton catalysis of secondary nitroalkane additions to azomethine: synthesis of a potent GlyT1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate proper disposal procedures
Topic: Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1][2][3]
Executive Summary: Immediate Action Plan
Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of gas evolution/pressure buildup). Do NOT mix with strong oxidizers (Risk of exothermic oxidation).
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a high-value, functionalized bicyclic intermediate.[1][2][3] Its disposal requires strict adherence to Non-Halogenated Organic Waste protocols, with specific segregation to prevent compatibility incidents involving the acid-labile Boc group and the reactive aldehyde moiety.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the "Why" behind the protocols. This molecule contains three distinct functional units that dictate its stability and reactivity profile.
| Functional Unit | Structural Feature | Hazard Mechanism (Causality) |
| Boc-Protective Group | tert-Butyl carbamate | Acid Sensitivity: Contact with Lewis or Brønsted acids (e.g., HCl, TFA) triggers rapid decomposition, releasing isobutylene gas and CO₂.[1][2][3][4] Risk: Over-pressurization of waste containers.[1] |
| Aldehyde Moiety | C-1 Formyl group (-CHO) | Oxidation Potential: Susceptible to auto-oxidation to carboxylic acids.[1][2][3] Reacts exothermically with strong oxidizers and nucleophiles.[1] Risk: Heat generation and polymerization. |
| Bicyclic Core | 3-Azabicyclo[3.1.0]hexane | Ring Strain: The fused cyclopropane ring possesses significant strain energy (~27 kcal/mol).[1][2][3] Risk: High heat of combustion during incineration; potential instability if exposed to radical initiators. |
Physicochemical Data for Disposal Classification:
-
Physical State: Solid (typically off-white to yellow powder) or viscous oil depending on purity.[1]
-
Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.
-
Flash Point: Predicted >110°C (Data extrapolated from structural analogues).[1]
-
RCRA Classification: Not P-listed or U-listed.[1] Classify as D001 (Ignitable) if in flammable solvent, or Non-Regulated Organic Solid if pure (subject to local EHS confirmation).
Pre-Disposal Stabilization Protocol
Before moving the material to the central waste area, ensure it is stable.
Scenario A: Pure Compound (Solid or Oil)[1]
-
No Quenching Required: Do not attempt to chemically alter the pure substance. Unnecessary manipulation increases exposure risk.[1]
-
Container Check: Ensure the primary container (vial/flask) is tightly sealed.
-
Segregation: Verify the container is free of acidic residue.
Scenario B: Reaction Mixture (In Solution)
If the compound is dissolved in a reaction solvent (e.g., Dichloromethane, THF):
-
Neutralization: Check pH.[1] If the solution is acidic (pH < 7), neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) to prevent delayed gas evolution in the waste drum.
-
Peroxide Check: If dissolved in ether/THF for >3 months, test for peroxides before consolidation.
-
Solvent Compatibility: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
Waste Stream Segregation & Packaging
The primary risk during disposal is incompatible mixing . Follow this segregation logic strictly.
Primary Waste Stream: Non-Halogenated Organic Waste
-
Target Stream: High BTU incineration.[1]
-
Acceptable Solvents: Acetone, Methanol, Ethyl Acetate, DMSO.
-
Prohibited Additives:
-
NO Acids: (Risk: Cleavage of Boc group
CO₂ evolution Drum bulge/rupture). -
NO Oxidizers: (Permanganates, Peroxides, Nitric Acid).
-
Secondary Waste Stream: Halogenated Organic Waste
-
Use Condition: Only if the compound is dissolved in DCM, Chloroform, or Dichloroethane.
-
Restriction: Must still be pH neutral.[1]
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Figure 1: Decision tree for the safe segregation and disposal of Boc-protected bicyclic aldehydes.
Labeling & Regulatory Compliance
Standard "Organic Waste" labels are insufficient for high-hazard intermediates.[1] You must augment the label to protect waste handlers.
Required Label Elements:
-
Full Chemical Name: Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1][2][5]
-
Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Product").
-
Hazard Warnings (GHS):
RCRA Waste Codes (USA):
-
If pure: Not listed.[1][6] Use "Non-Regulated Chemical Waste" pending characterization.[1]
-
If ignitable (Flash point < 60°C due to solvent): D001 .
-
If in Halogenated Solvent: F001 or F002 .
Emergency Contingencies
Spill Management:
-
Small Spill (< 5g): Absorb with vermiculite or sand.[1] Do not use paper towels (combustible) if the aldehyde is concentrated, as oxidation heat could theoretically trigger ignition, though rare.
-
Decontamination: Wipe surface with mild soap and water.[1] Avoid using bleach (hypochlorite) as it reacts with the aldehyde and amine functionality.
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[1] The Boc group makes the molecule lipophilic, facilitating skin absorption.
-
Eyes: Rinse for 15 minutes.[1][7][8] Aldehydes are lachrymators and irritants.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Oxabicyclo[3.1.0]hexane-2,4-dione (Analogous Hazards).[1][2] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 49757489, tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1][2][3] Retrieved from [1]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guide: BOC Protection and Deprotection.[1][4] Retrieved from [1]
Sources
- 1. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 1622903-52-9 | tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate - AiFChem [aifchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
